Methyl 5-methoxypiperidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methoxypiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNOXOFPXLREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CNC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736246 | |
| Record name | Methyl 5-methoxypiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113826-40-7 | |
| Record name | Methyl 5-methoxypiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of Methyl 5-methoxypiperidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, lauded for its favorable physicochemical properties and its ability to confer drug-like qualities to molecules.[1][2][3][4][5] This guide delves into the nuanced chemical properties of a particularly promising, yet underexplored building block: Methyl 5-methoxypiperidine-3-carboxylate. As a senior application scientist, the following sections will synthesize foundational principles with field-proven insights to illuminate the strategic value of this compound in contemporary drug discovery.
The Piperidine Ring: A Privileged Scaffold in Drug Design
The prevalence of the piperidine motif in pharmaceuticals is a testament to its versatile nature.[1][2][3][4] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[1] Furthermore, the piperidine nitrogen can act as a basic center, influencing solubility and the potential for salt formation, which are critical parameters in drug development.
The strategic placement of functional groups on the piperidine ring is a key determinant of a compound's pharmacological profile. The introduction of substituents can modulate a molecule's lipophilicity, polarity, and conformational preferences, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) properties and its binding affinity for a target protein.[6]
Physicochemical Properties of Methyl 5-methoxypiperidine-3-carboxylate
While specific experimental data for Methyl 5-methoxypiperidine-3-carboxylate is not extensively documented in publicly available literature, its chemical characteristics can be inferred from the well-established properties of its parent compound, Methyl piperidine-3-carboxylate, and the known electronic effects of a methoxy substituent.
| Property | Methyl piperidine-3-carboxylate | Inferred Properties of Methyl 5-methoxypiperidine-3-carboxylate | Rationale for Inference |
| Molecular Formula | C7H13NO2[7] | C8H15NO3 | Addition of a methoxy group (CH2O) |
| Molecular Weight | 143.18 g/mol [7] | 173.21 g/mol | Addition of the mass of a methoxy group |
| pKa (of the piperidine nitrogen) | ~9-10 (typical for secondary amines) | Slightly lower than the parent compound | The electron-withdrawing inductive effect of the C5-methoxy group is expected to decrease the basicity of the piperidine nitrogen. The magnitude of this effect would depend on the stereochemistry (axial vs. equatorial) of the methoxy group.[6] |
| Solubility | Soluble in many organic solvents | Expected to have good solubility in a range of organic solvents. The methoxy group may slightly increase polarity and potential for hydrogen bonding with protic solvents. | The presence of the polar methoxy and ester groups. |
| Reactivity | The secondary amine is nucleophilic and can be readily N-functionalized. The ester can undergo hydrolysis or amidation. | The piperidine nitrogen remains a key site for N-alkylation, N-acylation, and other modifications. The ester functionality provides a handle for further synthetic transformations. The methoxy group is generally stable under many reaction conditions but could be cleaved under harsh acidic conditions. | The fundamental reactivity of the piperidine and ester functional groups is retained. |
Synthesis of the Methyl 5-methoxypiperidine-3-carboxylate Scaffold
The synthesis of substituted piperidine-3-carboxylates often involves multi-step sequences starting from readily available precursors. While a specific, optimized synthesis for Methyl 5-methoxypiperidine-3-carboxylate is not detailed in the provided search results, a plausible synthetic strategy can be conceptualized based on established methodologies for constructing substituted piperidine rings.
A common approach involves the hydrogenation of a corresponding substituted pyridine precursor.[2][3] Alternative strategies include intramolecular cyclization reactions.[2][3]
Conceptual Synthetic Workflow:
Figure 1: A conceptual workflow for the synthesis of Methyl 5-methoxypiperidine-3-carboxylate.
Experimental Protocol: General Procedure for the Synthesis of N-Boc Protected Piperidine-3-Carboxylic Acid Derivatives (as a precursor for further functionalization)
This protocol, adapted from a known procedure for synthesizing N-Boc-piperidinyl-pyrazole-carboxylates, illustrates a common method for preparing the core piperidine-3-carboxylic acid scaffold, which could then be further elaborated to introduce the 5-methoxy group.[8][9]
-
Protection of Piperidine-3-carboxylic Acid: To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.
-
Introduction of the Boc Protecting Group: Add Di-tert-butyl dicarbonate (Boc)2O portion-wise to the reaction mixture at room temperature and stir for several hours.
-
Work-up: Acidify the reaction mixture with a suitable acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-piperidine-3-carboxylic acid.
The Influence of the 5-Methoxy Group in Medicinal Chemistry
The introduction of a methoxy group at the 5-position of the piperidine-3-carboxylate core can have profound effects on the molecule's properties and its utility in drug design.
Stereoelectronic Effects:
The position and stereochemistry (axial or equatorial) of the methoxy group will influence the conformation of the piperidine ring and the basicity of the nitrogen atom. An equatorial methoxy group is expected to have a more pronounced electron-withdrawing effect, reducing the pKa of the piperidine nitrogen.[6] This modulation of basicity can be critical for optimizing a drug candidate's pharmacokinetic profile.
Metabolic Stability:
The methoxy group can influence the metabolic stability of the molecule. While O-demethylation is a common metabolic pathway, the presence of the methoxy group can also block potential sites of metabolism on the piperidine ring, potentially increasing the compound's half-life.
Target Interactions:
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. This can lead to enhanced binding affinity and selectivity.
Applications in Drug Discovery and Development
Methyl 5-methoxypiperidine-3-carboxylate is a versatile building block for the synthesis of a wide range of biologically active molecules. The combination of the piperidine scaffold, the ester functionality for further elaboration, and the modulating effect of the methoxy group makes it an attractive starting point for various therapeutic areas.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in many CNS-active drugs. The ability to fine-tune lipophilicity and basicity with the methoxy group is advantageous for designing molecules that can cross the blood-brain barrier.
-
Oncology: Substituted piperidines have been explored as anticancer agents.[10]
-
Infectious Diseases: The piperidine nucleus is found in various antibacterial and antifungal compounds.[5]
Workflow for Utilizing Methyl 5-methoxypiperidine-3-carboxylate in a Drug Discovery Program:
Figure 2: A representative workflow for the application of Methyl 5-methoxypiperidine-3-carboxylate in a drug discovery cascade.
Conclusion
Methyl 5-methoxypiperidine-3-carboxylate represents a valuable, albeit underutilized, building block in the medicinal chemist's toolbox. Its inherent chemical features, derived from the privileged piperidine scaffold and modulated by the strategic placement of a methoxy group, offer a compelling platform for the design and synthesis of novel therapeutic agents. While further research is needed to fully elucidate its specific chemical properties and synthetic accessibility, the foundational principles of piperidine chemistry strongly suggest its potential to contribute significantly to the advancement of drug discovery programs across multiple disease areas.
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The Strategic Importance of 5-Substituted Piperidine Building Blocks in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise pharmacophore presentation.[4][5] Among the various substitution patterns, the 5-substituted piperidine motif has emerged as a particularly valuable building block, offering a strategic handle to modulate biological activity and fine-tune drug-like properties. This in-depth technical guide explores the synthesis, conformational analysis, and application of 5-substituted piperidine building blocks in contemporary drug discovery.
The Significance of the 5-Position: A Gateway to Novel Chemical Space and Improved Pharmacokinetics
The C5 position of the piperidine ring provides a unique vector for substitution that can significantly impact a molecule's interaction with its biological target and its overall pharmacokinetic profile. Unlike substitution at the C2, C3, or C4 positions, which can have more direct effects on the nitrogen atom's basicity or introduce steric hindrance near key binding interactions, the 5-substituent often projects into a distinct region of the binding pocket. This allows for the exploration of new interactions and the optimization of selectivity. Furthermore, the nature of the 5-substituent can influence the overall polarity and lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Synthetic Strategies for Accessing 5-Substituted Piperidine Scaffolds
A diverse array of synthetic methodologies has been developed to access these crucial building blocks, ranging from the modification of existing piperidine rings to de novo ring construction. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituent at the 5-position.
Catalytic Hydrogenation of Substituted Pyridines
One of the most direct and widely employed methods for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[6][7][8] This atom-economical approach offers a straightforward route to a variety of substituted piperidines.
The choice of catalyst and reaction conditions is critical for achieving high yields and selectivities. Platinum oxide (PtO₂), often referred to as Adams' catalyst, is a robust catalyst for this transformation, typically carried out in an acidic solvent such as glacial acetic acid under hydrogen pressure.[6][9] The acidic medium protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.
Experimental Protocol: General Procedure for the Catalytic Hydrogenation of a Substituted Pyridine with PtO₂ [6]
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-10 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, carefully vent the reactor and quench the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Table 1: Examples of Catalytic Hydrogenation of Substituted Pyridines
| Starting Material | Product | Catalyst | Conditions | Yield | Reference |
| 3-Phenylpyridine | 3-Phenylpiperidine | PtO₂ | H₂ (60 bar), Acetic Acid, rt, 8h | High | [6] |
| 3-Fluoropyridine | 3-Fluoropiperidine | Rhodium(I) complex | H₂, Pinacol borane | High | [1] |
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring with control over stereochemistry. These methods often involve the formation of a key carbon-nitrogen bond to close the six-membered ring.
The intramolecular aza-Michael reaction is a versatile method for the synthesis of substituted piperidines.[1] This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound tethered to the nitrogen atom. Organocatalysis has been successfully employed to achieve enantioselective synthesis of 2,5-disubstituted piperidines via this approach.[1]
A simplified workflow for organocatalytic intramolecular aza-Michael addition.
Other Key Synthetic Approaches
-
Radical-Mediated Cyclization: Intramolecular radical cyclization of amino-aldehydes or other suitable precursors offers another route to the piperidine core.[1]
-
Multi-component Reactions: One-pot, multi-component reactions provide an efficient way to assemble highly functionalized piperidines from simple starting materials.[10]
-
From Chiral Pool: Enantiomerically pure 5-substituted piperidines can be synthesized from readily available chiral starting materials such as amino acids. For instance, (R)-5-Hydroxy-piperidin-2-one can be utilized as a chiral building block.[11] Similarly, 5-hydroxypiperidine-2-carboxylic acid and 5-aminopiperidin-2-ones are valuable intermediates.[12][13]
Conformational Analysis: The Key to Understanding Biological Activity
The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can have a profound impact on the molecule's biological activity.[14][15]
For a 5-substituted piperidine, the substituent's preference for an axial or equatorial orientation is governed by a combination of steric and electronic factors. Generally, bulkier substituents prefer the more sterically favored equatorial position to avoid 1,3-diaxial interactions. However, electronic effects, such as hyperconjugation and electrostatic interactions, can in some cases favor the axial orientation.[14][16] For example, in certain fluorinated piperidines, an axial orientation of the fluorine atom is preferred due to stabilizing hyperconjugative interactions.[15][16]
The specific conformation adopted by the 5-substituted piperidine ring dictates the spatial orientation of the substituent, which in turn influences its ability to engage in productive interactions with the target protein. A clear understanding of these conformational preferences is therefore essential for rational drug design.
Conformational equilibrium of a 5-substituted piperidine.
Applications in Medicinal Chemistry: Case Studies
The strategic incorporation of 5-substituted piperidine building blocks has led to the development of numerous successful drug candidates across various therapeutic areas.
-
Renin Inhibitors: A cis-configured 3,5-disubstituted piperidine served as a key starting point in the structure-based design of a new class of highly efficacious oral direct renin inhibitors.[17]
-
JAK3 Modulators and BTK Inhibitors: 5-Amino-3-hydroxypiperidines are central cores of potent Janus kinase 3 (JAK3) modulators and Bruton's tyrosine kinase (BTK) inhibitors.[18]
-
Antibacterial Agents: Novel oxazolidinones incorporating a 4-substituted piperidine moiety have shown potent antibacterial activity. While not a 5-substitution, this highlights the general utility of substituted piperidines in this field.[19]
Conclusion
5-Substituted piperidine building blocks represent a class of privileged scaffolds in modern drug discovery. Their synthetic accessibility, coupled with the profound influence of the 5-substituent on conformational preferences and biological activity, makes them an invaluable tool for medicinal chemists. A thorough understanding of the synthetic methodologies to access these building blocks and the principles governing their conformational behavior is crucial for the successful design and development of the next generation of piperidine-containing therapeutics. The continued development of novel and efficient synthetic routes to access diverse 5-substituted piperidines will undoubtedly fuel further innovation in the pharmaceutical industry.
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Shin, H. N., & et al. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[1][6][11]triazolylmethyl and (5R)-[(4-F-[1][6][11]triazolyl)methyl] oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 23(5), 1193-1196.
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Stereochemical Considerations of Methyl 5-methoxypiperidine-3-carboxylate
An In-depth Technical Guide:
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, making stereochemistry a critical determinant of biological activity. This guide provides an in-depth analysis of Methyl 5-methoxypiperidine-3-carboxylate, a disubstituted piperidine derivative, with a focus on the profound implications of its stereochemistry. We will explore the landscape of its stereoisomers, the intricacies of its conformational preferences, robust methodologies for stereoselective synthesis and analytical characterization, and the direct impact of these factors on drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of how to control and leverage the stereochemical properties of complex heterocyclic molecules.
The Stereochemical Landscape: Isomers and Conformations
The structure of Methyl 5-methoxypiperidine-3-carboxylate contains two stereogenic centers at the C3 and C5 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to by the relative stereochemical descriptors cis and trans.
-
Diastereomers (cis vs. trans):
-
cis-isomer: The methoxy and methyl carboxylate groups are on the same face of the piperidine ring. This corresponds to the (3R, 5S) and (3S, 5R) configurations.
-
trans-isomer: The substituents are on opposite faces of the ring. This corresponds to the (3R, 5R) and (3S, 5S) configurations.
-
-
Enantiomers: Each diastereomer exists as a pair of non-superimposable mirror images (e.g., (3R, 5R) and (3S, 5S) are enantiomers).
Conformational Analysis: The Decisive Role of Substituent Orientation
The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional strain.[1][4] The substituents at C3 and C5 can occupy either axial or equatorial positions. The relative stability of these conformers is governed by the steric and electronic interactions of the substituents.
-
trans-Isomers: The most stable conformation for the trans isomers is the di-equatorial chair form, which minimizes unfavorable 1,3-diaxial steric interactions. The di-axial conformation is significantly higher in energy and thus negligibly populated at equilibrium.
-
cis-Isomers: The cis isomers must adopt a conformation where one substituent is axial and the other is equatorial. The ring can undergo inversion to flip the axial/equatorial positions. The preferred conformation will be the one that places the bulkier substituent (the methyl carboxylate group) in the more stable equatorial position to reduce steric strain.
The interplay of sterics, electrostatic interactions, and hyperconjugation ultimately dictates the conformational preference, which can be predicted using computational methods and confirmed experimentally via NMR.[5][6]
Synthesis and Stereochemical Control
Achieving stereochemical purity is a central challenge. The most common approach to substituted piperidines involves the hydrogenation of a corresponding pyridine precursor, in this case, Methyl 5-methoxypyridine-3-carboxylate.[7]
Diastereoselective Synthesis
The catalytic hydrogenation of the pyridine ring typically proceeds via syn-addition of hydrogen, leading to the preferential formation of the cis-diastereomer.[8][9] However, the diastereomeric ratio (dr) can be highly dependent on the choice of catalyst (e.g., Pd/C, PtO₂, Rhodium-based catalysts), solvent, and reaction conditions such as temperature and pressure.[2][9]
| Parameter | Influence on Diastereoselectivity | Rationale |
| Catalyst | High | The metal surface coordinates the substrate, influencing the face of hydrogen delivery. Different catalysts have different steric and electronic properties.[9] |
| Solvent | Moderate | Solvent polarity can affect substrate conformation and interaction with the catalyst surface. |
| N-Protecting Group | Significant | A bulky N-protecting group can sterically direct the hydrogenation to the opposite face of the ring, altering the diastereomeric outcome. |
Following hydrogenation, base-mediated epimerization can be employed to convert the thermodynamically less stable cis-isomer to the more stable trans-isomer, often driving the equilibrium towards the di-equatorial product.[8]
Enantiomeric Resolution
Once the diastereomers are separated, the resulting racemates must be resolved to isolate the individual enantiomers. High-performance liquid chromatography using a chiral stationary phase (CSP) is the state-of-the-art method for both analytical and preparative-scale enantioseparation.[10][11]
Analytical Protocols for Stereochemical Characterization
Unambiguous determination of both relative and absolute stereochemistry is essential. A combination of NMR spectroscopy, chiral HPLC, and X-ray crystallography provides a complete picture.
Protocol: Conformational Analysis by ¹H NMR Spectroscopy
The coupling constants (³JHH) between vicinal protons in the piperidine ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the axial or equatorial orientation of protons and, by extension, the substituents.
Experimental Steps:
-
Sample Preparation: Dissolve ~5-10 mg of the purified diastereomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher. Additionally, acquire 2D correlation spectra (COSY, HSQC) to aid in unambiguous peak assignment.
-
Spectral Analysis:
-
Identify the signals for the protons at C3 and C5.
-
Measure the coupling constants for these protons with their neighbors on the ring (C2, C4, C6).
-
Interpretation: A large coupling constant (³J ≈ 8-13 Hz) is indicative of an axial-axial relationship (dihedral angle ~180°). A small coupling constant (³J ≈ 2-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship.
-
Protocol: Enantiomeric Purity by Chiral HPLC
This protocol outlines the development of an analytical method to separate the enantiomers of a purified diastereomer.
Method Development & Validation:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® IA) are highly effective for a wide range of compounds.[10][11]
-
Mobile Phase Optimization:
-
Start with a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).[11]
-
Vary the ratio of hexane to alcohol to optimize the resolution and retention times. A typical starting point is 90:10 (v/v) n-hexane:ethanol.
-
Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) can improve peak shape.
-
-
Parameter Setting:
-
Flow Rate: Set to a standard rate, typically 1.0 mL/min for a 4.6 mm ID column.[11]
-
Temperature: Maintain column temperature at a constant value (e.g., 30 °C) to ensure reproducible results.[10]
-
Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., 220 nm).
-
-
System Suitability: Inject a solution of the racemic compound. The method is considered suitable if the resolution (Rs) between the two enantiomeric peaks is greater than 1.5.
| HPLC Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention times of the enantiomers. | Ensures the method accurately measures the analyte without interference from impurities or degradants. |
| Resolution (Rs) | > 1.5 | Confirms baseline separation of the two enantiomer peaks. |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration of the undesired enantiomer that can be reliably detected. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest concentration of the undesired enantiomer that can be accurately quantified.[10] |
Impact on Drug Development: Why Stereochemistry is Paramount
The three-dimensional arrangement of atoms in a molecule is the primary determinant of its interaction with chiral biological targets like enzymes and receptors. Consequently, different stereoisomers of a drug candidate often exhibit vastly different pharmacological and toxicological profiles.[13][14]
-
Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.
-
Regulatory Scrutiny: Regulatory agencies like the FDA mandate a thorough investigation of the individual stereoisomers of any new chiral drug candidate.[10] Development of a single-enantiomer drug is often preferred to provide a better therapeutic index and a more predictable dose-response relationship.
For Methyl 5-methoxypiperidine-3-carboxylate, the relative and absolute configuration of the methoxy and carboxylate groups will dictate how the molecule fits into a target's binding pocket. The orientation of these groups, which can act as hydrogen bond acceptors or donors and engage in van der Waals interactions, is critical for achieving high-affinity binding and the desired biological response.
Conclusion
The stereochemical profile of Methyl 5-methoxypiperidine-3-carboxylate is multifaceted and critically important for its potential applications in drug discovery. A comprehensive understanding of its four stereoisomers, the conformational preferences of the cis and trans diastereomers, and the methods to synthesize, separate, and characterize them is not merely an academic exercise but a fundamental requirement for advancing this scaffold in a therapeutic context. The application of modern synthetic strategies, coupled with robust analytical techniques like NMR and chiral chromatography, provides the necessary tools to unlock the full potential of stereochemically pure piperidine derivatives, ensuring the development of safer and more effective medicines.
References
- Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. Available at: [Link]
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Singh, S. S., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science. Available at: [Link]
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Singh, S. S., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Oxford Academic. Available at: [Link]
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(2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]
- (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Physical Chemistry Chemical Physics.
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(2021). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available at: [Link]
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O'Hagan, D., & Rzepa, H. S. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]
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(2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]
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(2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
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(n.d.). Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4). PubChem. Available at: [Link]
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(1984). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers. PubMed. Available at: [Link]
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(2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]
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(2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]
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Methyl 5-methoxypiperidine-3-carboxylate: A Comprehensive Physicochemical and Analytical Whitepaper
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties and analytical methodologies for Methyl 5-methoxypiperidine-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a strategic framework for the empirical determination of critical parameters such as pKa, LogP/D, and solubility, which govern a compound's pharmacokinetic and pharmacodynamic behavior. By integrating established protocols with expert insights into the rationale behind experimental choices, this guide serves as a self-validating system for the thorough characterization of this and similar piperidine-based scaffolds.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block for targeting a wide array of biological targets. Methyl 5-methoxypiperidine-3-carboxylate, as a substituted nipecotic acid ester, represents a versatile intermediate for the synthesis of novel chemical entities.[1][2] The methoxy group at the 5-position and the methyl ester at the 3-position offer distinct points for further chemical modification, while the secondary amine of the piperidine ring is a key determinant of its physicochemical properties.
A rigorous understanding of this molecule's properties is not merely academic; it is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Properties such as acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility directly influence a molecule's ability to cross biological membranes, avoid metabolic breakdown, and reach its intended target in sufficient concentration.[4] This guide outlines the critical path for determining these properties with precision and accuracy.
Core Physicochemical Profile
| Property | Value | Data Type | Comments |
| Molecular Formula | C₈H₁₅NO₃ | N/A | |
| Molecular Weight | 173.21 g/mol | Calculated | |
| Predicted XLogP3 | ~0.5 | Predicted | The partition coefficient (LogP) indicates the lipophilicity of the neutral molecule. This value is estimated based on related structures like tert-butyl 5-methoxypiperidine-3-carboxylate (XLogP3 = 0.7)[5] and methyl 3-methoxypiperidine-3-carboxylate (XLogP = -0.1).[6] |
| Predicted pKa | 8.5 - 9.5 | Predicted | This is the predicted pKa of the secondary amine on the piperidine ring. Basic piperidine derivatives typically exhibit pKa values in this range.[7] This value is critical as it dictates the molecule's charge state at physiological pH (7.4). |
| Aqueous Solubility | To Be Determined | Experimental | Solubility is a critical parameter for oral absorption and formulation. Both kinetic and thermodynamic solubility should be measured.[3][8] |
| Melting Point | To Be Determined | Experimental | A sharp melting point is an indicator of purity. |
Experimental Characterization Workflow
A systematic approach is essential for the reliable characterization of a new chemical entity. The following workflow outlines the logical progression of experiments to define the physicochemical profile of Methyl 5-methoxypiperidine-3-carboxylate.
Caption: Experimental workflow for physicochemical characterization.
Detailed Experimental Protocols
The following protocols are presented as robust, self-validating methods for determining the key physicochemical parameters.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly precise and accurate method for determining the pKa of ionizable groups.[9] For a basic compound like Methyl 5-methoxypiperidine-3-carboxylate, this experiment quantifies the equilibrium between the protonated (charged) and neutral forms of the piperidine nitrogen, which is essential for predicting its behavior in different pH environments like the gastrointestinal tract.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.[10][11] An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic environment.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where 50% of the piperidine nitrogen has been protonated.[9][11] The experiment should be performed in triplicate to ensure reproducibility.[12]
Determination of LogP/LogD by the Shake-Flask Method
Rationale: The octanol-water partition coefficient (LogP) is the gold standard measure of a compound's lipophilicity in its neutral form.[13] Because our compound has a basic center, its distribution between octanol and water will be pH-dependent. Therefore, determining the distribution coefficient (LogD) at a physiological pH of 7.4 is more biologically relevant.[3][14] The classic shake-flask method provides a direct measure of this partitioning.[8]
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS) at the desired pH (e.g., 7.4 for LogD). Pre-saturate this buffer with n-octanol, and separately, pre-saturate n-octanol with the aqueous buffer by mixing them vigorously and allowing them to separate for at least 24 hours.[15]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.
-
Equilibration: Cap the vial tightly and shake it vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.[3][15]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Determination of Kinetic Aqueous Solubility
Rationale: In early drug discovery, kinetic solubility assays are often used as a high-throughput method to identify compounds with potential solubility liabilities.[3] This method measures the concentration of a compound in an aqueous buffer after precipitating from a DMSO stock solution, mimicking the conditions of many primary biological screens.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well (e.g., 198 µL) to achieve the desired final compound concentration and a low final percentage of DMSO (typically ≤2%).[3]
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 to 24 hours) to allow for precipitation and equilibration.[3]
-
Separation & Analysis: After incubation, analyze the plate. A common method is nephelometry, which measures light scattering from precipitated particles. Alternatively, the samples can be filtered through a filter plate, and the concentration of the soluble compound in the filtrate is determined by HPLC-UV or LC-MS/MS. The resulting value is the kinetic solubility.
Expected Spectroscopic Data
While a definitive spectrum must be acquired experimentally, the structure of Methyl 5-methoxypiperidine-3-carboxylate allows for the prediction of key signals that are crucial for structural confirmation.
-
¹H NMR: Expect signals for the two methoxy groups (–OCH₃) as singlets around δ 3.3-3.8 ppm. The protons on the piperidine ring will appear as a series of complex multiplets in the δ 1.5-3.5 ppm region. The N-H proton will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal, typically >170 ppm. The carbons of the methoxy groups will appear around δ 50-60 ppm. The carbons of the piperidine ring will resonate in the δ 20-60 ppm range.
-
IR Spectroscopy: Key absorption bands should be visible for the N-H stretch (a medium band around 3300-3400 cm⁻¹), the C=O stretch of the ester (a strong band around 1730-1750 cm⁻¹), and C-O stretches for the ester and ether linkages (strong bands in the 1000-1300 cm⁻¹ region).[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺) consistent with the molecular formula C₈H₁₅NO₃.[17]
Safety and Handling Precautions
As with any laboratory chemical for which full toxicological data is not available, Methyl 5-methoxypiperidine-3-carboxylate should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[18][19]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[18] If inhaled, move to fresh air.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[21]
Conclusion
Methyl 5-methoxypiperidine-3-carboxylate is a compound with significant potential as a building block in synthetic and medicinal chemistry. Its utility, however, is directly tied to a thorough understanding of its physicochemical properties. By employing the systematic workflow and robust experimental protocols detailed in this guide—from pKa and LogD determination to solubility and spectroscopic analysis—researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug discovery and development process. This integrated approach ensures that the foundational characterization of this molecule is both comprehensive and directly applicable to its future applications.
References
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]
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Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. ResearchGate. [Link]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Website. [Link]
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]
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World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Website. [Link]
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Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Semantic Scholar. [Link]
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Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Website. [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma Website. [Link]
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Bieliauskas, A., et al. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 21(11), 1433. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
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Liu, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1695-1719. [Link]
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PubChem. (n.d.). Tert-butyl 5-methoxypiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
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Evolution of Methoxypiperidine Scaffolds: From Classical Reductions to Asymmetric Catalysis
Executive Summary
The methoxypiperidine moiety represents a privileged pharmacophore in medicinal chemistry, serving as a critical structural core in analgesics (fentanyl analogs), acetylcholinesterase inhibitors (donepezil derivatives), and emerging kinase inhibitors. Its structural versatility—defined by the position of the methoxy substituent (C3 vs. C4) and the ring's stereochemistry—dictates binding affinity and metabolic stability.
This guide analyzes the transition of methoxypiperidine synthesis from early "brute-force" reductions and etherifications to precision asymmetric catalysis. We explore the mechanistic causality behind these shifts, providing self-validating protocols for researchers requiring high-purity scaffolds.
Strategic Disconnections: The Synthetic Evolution
The synthesis of methoxypiperidines has historically oscillated between two logical disconnections: Ring Functionalization (modifying an existing piperidine) and Ring Construction (reducing a pre-functionalized pyridine).
The Classical Era: Ring Functionalization
Early approaches, particularly for the symmetrical 4-methoxypiperidine , relied on the Williamson ether synthesis. This method utilizes 4-piperidinol (often
The Heterogeneous Reduction Era
For 3-methoxypiperidine , where chirality becomes a factor, early methods involved the catalytic hydrogenation of 3-methoxypyridine over Platinum (PtO
-
The Challenge: Pyridines are notorious catalyst poisons due to the
nitrogen lone pair coordinating strongly to metal surfaces. -
The Solution: Acidic media (acetic acid or HCl) were used to protonate the pyridine, preventing catalyst deactivation. However, this often led to racemic mixtures requiring tedious chiral resolution.
The Modern Era: Asymmetric Hydrogenation
The breakthrough in generating enantiopure (3S)- or (3R)-methoxypiperidines arrived with homogeneous catalysis. Using Rhodium or Iridium complexes with chiral phosphine ligands (e.g., JosiPhos, DuPhos), chemists can now hydrogenate 3-substituted pyridinium salts with high enantiomeric excess (
Visualizing the Synthetic Logic
The following diagram maps the decision tree for synthesizing these scaffolds, highlighting the divergence between achiral and chiral targets.
Figure 1: Strategic decision tree distinguishing between functionalization (left) and reduction (right) pathways based on target chirality.
Validated Experimental Protocols
Protocol A: Synthesis of -Boc-4-Methoxypiperidine (Classical)
Use Case: Large-scale preparation of achiral building blocks.
The Logic: Direct methylation of the amine is avoided by Boc-protection. Sodium hydride (NaH) is used to deprotonate the secondary alcohol, creating a potent alkoxide nucleophile that attacks Methyl Iodide (MeI).
Reagents:
- -Boc-4-hydroxypiperidine (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 1.5 eq)
-
Methyl Iodide (1.5 eq)
-
THF (Anhydrous, 0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add NaH and wash twice with dry hexanes to remove mineral oil (critical for accurate stoichiometry). Suspend washed NaH in anhydrous THF at 0°C.
-
Deprotonation: Add
-Boc-4-hydroxypiperidine (dissolved in minimal THF) dropwise to the NaH suspension.-
Checkpoint: Evolution of
gas will be vigorous. Stir at 0°C for 30 min, then warm to RT for 1 hour. The solution should turn slightly cloudy/translucent, indicating alkoxide formation.
-
-
Alkylation: Cool back to 0°C. Add Methyl Iodide dropwise.
-
Safety: MeI is a carcinogen; use a fume hood.
-
-
Reaction: Warm to RT and stir for 12–16 hours.
-
Workup: Quench carefully with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Validation:
-
TLC: 30% EtOAc/Hexanes. Product
(Starting material ). Stain with Ninhydrin (inactive) or PMA (active). -
NMR: Look for the disappearance of the broad -OH singlet and appearance of a sharp methoxy singlet at
ppm.
-
Protocol B: Asymmetric Hydrogenation of 3-Methoxypyridine (Modern)
Use Case: Synthesis of high-value chiral intermediates.
The Logic: Pyridine rings are aromatic and stable. To facilitate hydrogenation under mild conditions, the nitrogen is quaternized (e.g., benzylated). A Chiral Rhodium catalyst then directs the addition of
Reagents:
-
3-Methoxy-1-benzylpyridinium bromide (Substrate)
- (Pre-catalyst, 1 mol%)
- -JosiPhos (Ligand, 2.2 mol%)
- gas (Balloon or Parr shaker, 50 bar for scale-up)
-
Methanol/Triethylamine (Solvent system)
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox, mix
and JosiPhos in degassed methanol. Stir for 30 mins to form the active cationic complex. -
Hydrogenation: Add the pyridinium salt to a high-pressure steel autoclave. Add the catalyst solution.
-
Conditioning: Purge the vessel with
(3x) to remove . Pressurize to 50 bar (approx 725 psi). -
Reaction: Stir at RT for 24 hours.
-
Workup: Vent
. Concentrate the solvent. The residue is the benzyl-protected piperidine salt. -
Deprotection (Optional): To remove the benzyl group, perform a secondary hydrogenation using
(Pearlman’s catalyst) in MeOH. -
Validation:
-
Chiral HPLC: Use a Chiralpak AD-H column (Hexane/iPrOH).
-
Target:
ee is expected.
-
Mechanistic Pathway: Rhodium-Catalyzed Hydrogenation[3][8]
The following diagram illustrates the mechanism for the asymmetric hydrogenation of the pyridinium salt, a critical pathway for modern drug discovery.
Figure 2: Mechanistic cascade of the Rh-catalyzed asymmetric hydrogenation of 3-substituted pyridinium salts.
Comparative Data Analysis
The choice of method depends heavily on the specific isomer required and the scale of operation.
| Feature | Williamson Ether Synthesis | Catalytic Hydrogenation (Heterogeneous) | Asymmetric Hydrogenation (Homogeneous) |
| Primary Target | 4-Methoxypiperidine | Racemic 3-Methoxypiperidine | Chiral 3-Methoxypiperidine |
| Key Reagent | NaH / MeI | Pd/C or PtO | Rh-JosiPhos / H |
| Atom Economy | Low (Stoichiometric waste) | High | Very High |
| Stereocontrol | N/A (Achiral) | Poor (Racemic) | Excellent (>90% ee) |
| Scalability | High (Kg scale easy) | High | Moderate (Catalyst cost) |
| Safety Profile | Hazardous (NaH/MeI) | Flammability (H | High Pressure (H |
References
-
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. [Link][8]
-
Fletcher, S. P., et al. (2023).[6][9] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. [Link]
- Pfizer Inc. (2007). "Process for the preparation of 3-amino-4-methylpyridine derivatives.
-
Chemistry LibreTexts. (2023). "Williamson Ether Synthesis."[1][10][11][12] [Link]
-
National Institutes of Health (NIH). (2025). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." [Link]
Sources
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Methodological & Application
Application Note & Protocol: Saponification of Methyl 5-methoxypiperidine-3-carboxylate
Introduction and Significance
The conversion of esters to carboxylic acids is a cornerstone transformation in organic synthesis. This guide provides a comprehensive protocol for the hydrolysis of Methyl 5-methoxypiperidine-3-carboxylate, a key step in the synthesis of various functionalized piperidine derivatives. Piperidines are integral components of countless alkaloids and are prevalent scaffolds in modern drug discovery.[1] The resulting product, 5-methoxypiperidine-3-carboxylic acid, is a valuable heterocyclic amino acid that can serve as a chiral building block for complex pharmaceutical agents.
This document moves beyond a simple list of steps, delving into the mechanistic underpinnings of the reaction and the rationale behind the chosen protocol. The presented methodology is designed for robustness and reproducibility, targeting researchers in synthetic chemistry and drug development.
The Chemical Transformation: An Overview
The hydrolysis of Methyl 5-methoxypiperidine-3-carboxylate involves the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol. While this reaction can be catalyzed by either acid or base, base-catalyzed hydrolysis, also known as saponification, is generally preferred.
The primary advantage of saponification is that the reaction is effectively irreversible.[2][3][4] The carboxylic acid formed in the reaction is immediately deprotonated by the strong base to form a carboxylate salt.[3][5] This salt is unreactive towards the alcohol byproduct, preventing the reverse reaction (Fischer esterification) and driving the equilibrium completely towards the products.[2][3]
Reaction Mechanism: Base-Catalyzed Hydrolysis (BAC2)
The saponification of esters proceeds through a well-established B imolecular A cyl-C arbonyl 2 -step (BAC2) nucleophilic acyl substitution mechanism.[4][5]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This addition step breaks the C=O pi bond and forms a negatively charged tetrahedral intermediate.[5]
-
Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group, yielding a carboxylic acid.[3]
-
Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, rapid, and highly favorable acid-base reaction forms the stable carboxylate salt and methanol, rendering the entire sequence irreversible under basic conditions.[3][6]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. bookpremiumfree.com [bookpremiumfree.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Reductive Amination of Piperidine-3-carboxylates for Drug Discovery and Medicinal Chemistry
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental scaffold in a vast array of pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of drugs, targeting conditions from cancer and viral infections to Alzheimer's disease and neuropathic pain.[1] Specifically, piperidine-3-carboxylate and its derivatives, such as piperidine-3-carboxamides, are highly valued building blocks.[3] They provide a versatile platform for creating structurally diverse molecules with significant therapeutic potential, as demonstrated by their use in developing novel anticancer agents that can induce senescence in melanoma cells.[3][4]
Reductive amination stands out as one of the most robust and widely utilized methods for forming carbon-nitrogen (C-N) bonds in pharmaceutical synthesis.[5][6] This powerful transformation allows for the direct coupling of an amine to a carbonyl compound, making it an indispensable tool for modifying scaffolds like piperidine-3-carboxylates. Recent studies indicate that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved via reductive amination, a testament to its reliability and efficiency.[7] This guide provides an in-depth exploration of the mechanisms, reagents, and protocols for the successful application of reductive amination to piperidine-3-carboxylate systems, tailored for researchers and drug development professionals.
The Core Mechanism: A Two-Stage Process
Reductive amination is a sequential, often one-pot, reaction that converts a carbonyl group and an amine into a more substituted amine.[8] The process elegantly combines two distinct chemical events: the formation of an imine or iminium ion, followed by its immediate reduction.
-
Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the piperidine nitrogen on a carbonyl carbon (of an aldehyde or ketone). This forms an unstable hemiaminal intermediate, which then undergoes dehydration under mildly acidic conditions to yield a resonance-stabilized iminium ion.[8][9]
-
Hydride Reduction : A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is typically much faster than the reduction of the starting carbonyl compound, which is the key to the success of one-pot procedures.[10][11]
Critical Parameters: The Role of pH
Effective reductive amination hinges on maintaining a delicate pH balance, typically in the range of 5 to 7.[12][13] Mildly acidic conditions are crucial for catalyzing the dehydration of the hemiaminal to form the iminium ion.[14] If the environment is too basic, this dehydration step slows dramatically. Conversely, if conditions are too acidic (pH < 4), the amine starting material will be protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl group.[12]
Reagent Selection: A Comparative Guide
The choice of reducing agent is paramount and dictates the reaction's efficiency, selectivity, and safety profile. While many hydride donors exist, only those that reduce the iminium ion faster than the starting carbonyl are suitable for one-pot reductive aminations.[15]
| Reducing Agent | Formula | Key Characteristics & Causality | Safety Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Workhorse Reagent. Mild and highly selective. The electron-withdrawing acetate groups temper the hydride's reactivity, making it slow to react with aldehydes/ketones but highly effective for reducing protonated iminium ions.[11][16] It does not require acidic conditions, as the reagent itself releases acetic acid.[14] | Generally safe and easy to handle. Moisture-sensitive. The reaction is non-toxic.[12] |
| Sodium Cyanoborohydride | NaBH₃CN | Classic Reagent. Highly selective for iminium ions over carbonyls at neutral or slightly acidic pH.[10][12] Its effectiveness stems from the fact that iminium ions are more electrophilic than their parent carbonyls.[9] | Highly Toxic. Must be handled in a fume hood with extreme care. Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas.[10] Waste must be quenched with bleach before disposal. |
| Sodium Borohydride | NaBH₄ | Less Selective. A powerful reducing agent that can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine.[12] Its use is only feasible in a two-step process where the imine is pre-formed before the reductant is added.[12] | Flammable solid. Reacts with water to produce hydrogen gas. Less toxic than NaBH₃CN. |
| Borane-Pyridine Complex | BH₃·py | Useful Alternative. A good, non-cyanide-containing replacement for NaBH₃CN, particularly effective for secondary amines like piperidines.[17] It eliminates the formation of nitrile impurities sometimes seen with cyanoborohydride.[17] | Toxic and flammable. Must be handled in a fume hood. |
For most applications involving piperidine-3-carboxylates, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity, operational simplicity, and enhanced safety profile.[16]
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of a generic piperidine-3-carboxylate ester using the preferred and alternative reducing agents.
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is adapted from standard procedures known for their reliability and broad substrate scope.[16]
Materials:
-
Ethyl piperidine-3-carboxylate (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the piperidine-3-carboxylate (1.0 equiv) and the selected aldehyde or ketone (1.1 equiv).
-
Dissolve the starting materials in DCE (or THF) to a concentration of approximately 0.1-0.2 M. Stir the solution at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. An initial effervescence may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed (typically 2-16 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography.
Protocol 2: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)
This method requires careful pH control and stringent safety precautions due to the high toxicity of the reagent.[10]
Materials:
-
Ethyl piperidine-3-carboxylate (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 equiv)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
CAUTION: Perform all operations involving NaBH₃CN in a certified chemical fume hood.
-
In a round-bottom flask, dissolve the piperidine-3-carboxylate (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in methanol.
-
Add sodium cyanoborohydride (1.2 equiv) to the solution.
-
Adjust the pH of the reaction mixture to between 6 and 7 by the dropwise addition of glacial acetic acid. Monitor the pH with pH paper.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and basify to pH > 8 with saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Purification and Troubleshooting
The basic nature of the piperidine nitrogen can present challenges during purification, most notably peak tailing during silica gel chromatography.[18]
Purification Strategies
-
Flash Column Chromatography: This is the most common method. To mitigate peak tailing and improve separation, the eluent system should be modified. A standard practice is to add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the solvent system (e.g., Hexane/Ethyl Acetate).[18]
-
Acid-Base Extraction: For crude mixtures where the product has significantly different acidity/basicity than the impurities, this can be a highly effective bulk purification method.[18] The crude material is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The basic piperidine product moves into the aqueous layer as its hydrochloride salt. The layers are separated, and the aqueous layer is then basified (e.g., with 2M NaOH) and re-extracted with an organic solvent to recover the purified free-base product.[19][20]
-
Recrystallization: If the final product is a stable, crystalline solid, recrystallization can be a powerful technique to achieve high purity.[21]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent (decomposed by moisture). 2. Incorrect pH (too acidic or too basic). 3. Sterically hindered substrates. | 1. Use a fresh bottle of the reducing agent. 2. For NaBH₃CN, carefully monitor and adjust pH to ~6-7. 3. Increase reaction time, warm the reaction slightly (e.g., to 40°C), or consider a more reactive reagent if feasible. |
| Significant Alcohol Byproduct | 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Reaction conditions are too acidic, activating the carbonyl for reduction. 3. Water present in the reaction. | 1. Switch to a more selective reagent like NaBH(OAc)₃.[16] 2. Ensure pH is not below 5. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Streaking/Tailing on TLC and Column | The basic piperidine nitrogen is interacting strongly with the acidic silica gel.[18] | Add 0.5-1% triethylamine or ammonia in methanol to the chromatography eluent to neutralize the acidic sites on the silica.[18] Alternatively, consider using a different stationary phase like alumina.[18] |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Low reactivity of substrates. | 1. Add another portion of the reducing agent (0.2-0.5 equiv) and continue to monitor. 2. Add a catalytic amount of acetic acid (especially for ketones with NaBH(OAc)₃) to accelerate iminium ion formation.[16] |
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Reagents for functionalizing the nitrogen in Methyl 5-methoxypiperidine-3-carboxylate
An Application Guide to the N-Functionalization of Methyl 5-methoxypiperidine-3-carboxylate
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure provides an excellent framework for developing novel therapeutics. This guide offers a comprehensive, in-depth exploration of the chemical reagents and protocols for the functionalization of the secondary nitrogen atom in Methyl 5-methoxypiperidine-3-carboxylate. As a versatile intermediate, the strategic modification of its piperidine nitrogen allows for the synthesis of diverse compound libraries for drug discovery and development. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for strategic synthesis.
This document details four primary classes of N-functionalization reactions: N-Alkylation, N-Acylation, N-Arylation, and N-Heteroarylation. Each section includes a discussion of the underlying chemical principles, detailed step-by-step protocols, and tables of common reagents to guide experimental design.
Foundational Principles & Strategic Considerations
The secondary amine of the piperidine ring is a nucleophilic center, readily participating in reactions with a wide range of electrophiles.[3] The substituents on the starting material—a methyl ester at the C3 position and a methoxy group at the C5 position—are generally stable under the conditions described. However, it is critical to consider their potential influence. The ester group, for instance, can be susceptible to hydrolysis under strongly basic or acidic conditions, particularly at elevated temperatures. Therefore, the selection of reagents and reaction conditions must be carefully managed to ensure the chemoselective functionalization of the nitrogen.
The following diagram illustrates the primary synthetic pathways available for the N-functionalization of the target molecule, which will be detailed in this guide.
Caption: Key N-functionalization pathways for the piperidine core.
Protocols for N-Alkylation
N-alkylation introduces alkyl substituents to the piperidine nitrogen, a common strategy for modulating a compound's physicochemical properties such as lipophilicity and basicity. Two primary methods are widely employed: direct alkylation and reductive amination.
Direct N-Alkylation with Alkyl Halides
This classic method involves the nucleophilic substitution of an alkyl halide by the piperidine nitrogen. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid formed, driving the reaction to completion.
Causality and Experimental Choices:
-
Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is crucial.[4] Stronger, nucleophilic bases (e.g., hydroxides) could promote hydrolysis of the methyl ester. The base scavenges the acid byproduct, preventing the formation of the piperidine hydrohalide salt, which is unreactive.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction.[4]
-
Controlling Over-alkylation: The primary side reaction is the formation of the quaternary ammonium salt, which can occur if the newly formed tertiary amine reacts with another molecule of the alkyl halide. Using a slight excess of the piperidine starting material or adding the alkylating agent slowly can minimize this.[4]
Protocol: Direct N-Alkylation
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 5-methoxypiperidine-3-carboxylate (1.0 eq) and a suitable base (e.g., anhydrous K₂CO₃, 2.0 eq).[5]
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to create a stirrable suspension (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension at room temperature. For highly reactive halides, cooling the mixture to 0 °C may be beneficial.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter off the solid base. Wash the filter cake with a small amount of MeCN.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[5]
| Parameter | Recommended Reagents & Conditions | Purpose / Rationale |
| Alkylating Agent | Alkyl iodides, bromides, chlorides (R-I, R-Br, R-Cl) | Iodides are most reactive, followed by bromides and chlorides. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Neutralizes acid byproduct without promoting ester hydrolysis. |
| Solvent | Acetonitrile (MeCN), DMF | Polar aprotic solvent facilitates the Sₙ2 reaction. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive halides (e.g., chlorides). |
Reductive Amination
Reductive amination is a highly versatile and efficient one-pot method for N-alkylation. It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in-situ by a mild reducing agent.[7][8]
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][7] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but does not typically reduce the starting aldehyde or ketone, thus minimizing side reactions. It is also less moisture-sensitive than other hydrides like sodium cyanoborohydride (NaBH₃CN).
-
Solvent: Chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[6] They are inert to the reaction conditions and effectively solubilize the reactants.
-
pH: A slightly acidic medium, often achieved by adding a small amount of acetic acid, can catalyze the formation of the iminium ion intermediate.[6]
Caption: Workflow for N-alkylation via Reductive Amination.
Protocol: Reductive Amination
-
Preparation: To a solution of Methyl 5-methoxypiperidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add the desired aldehyde or ketone (1.1 eq).[6]
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate. For less reactive carbonyls, adding a catalytic amount of acetic acid (0.1 eq) can be beneficial.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[6] An exothermic reaction may occur.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[7] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7] Filter and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Reagents & Conditions | Purpose / Rationale |
| Carbonyl Source | Aldehydes (R-CHO), Ketones (R-CO-R') | Introduces a wide variety of primary and secondary alkyl groups. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild hydride sources that selectively reduce the iminium ion. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Inert solvents that are compatible with the reagents. |
| Additive | Acetic Acid (catalytic) | Catalyzes iminium ion formation, especially for ketones. |
Protocols for N-Acylation
N-acylation introduces an acyl group to the piperidine nitrogen, forming robust amide, carbamate, or sulfonamide linkages. These functional groups are prevalent in pharmaceuticals as they can act as hydrogen bond donors/acceptors and are generally metabolically stable.
N-Acylation with Acyl Halides and Anhydrides
This is a direct and often high-yielding method for forming amides. The reaction proceeds via nucleophilic acyl substitution.
Causality and Experimental Choices:
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is essential.[9] It neutralizes the HCl or carboxylic acid byproduct, preventing it from protonating the starting amine and rendering it unreactive.
-
Temperature: These reactions are often exothermic. Adding the acylating agent dropwise to a cooled solution (0 °C) of the amine helps to control the reaction rate and prevent potential side reactions.[10]
Protocol: N-Acylation with Acyl Chloride
-
Preparation: Dissolve Methyl 5-methoxypiperidine-3-carboxylate (1.0 eq) in anhydrous DCM (0.1-0.5 M) in a dry flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq).[9]
-
Acylation: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) or anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.[9] Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[9]
Amide Bond Formation with Carboxylic Acids
Directly coupling a carboxylic acid with the piperidine requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack. This method is central to peptide synthesis and modern drug discovery.
Causality and Experimental Choices:
-
Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used.[11][12] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like racemization if the acid has a chiral center) and reacts cleanly with the amine.
Protocol: EDC/HOBt Mediated Amide Coupling
-
Preparation: To a stirred solution of the desired carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).[11]
-
Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of Methyl 5-methoxypiperidine-3-carboxylate (1.1 eq) and a base like DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Acylation Method | Electrophile | Reagent/Catalyst | Base |
| Direct Acylation | Acyl Halides (RCOCl), Anhydrides ((RCO)₂O) | None | Triethylamine, Pyridine |
| Amide Coupling | Carboxylic Acids (RCOOH) | EDC/HOBt, HATU, PyBOP | DIPEA, N-Methylmorpholine |
| Carbamate Formation | Chloroformates (R-OCOCl) | None | Triethylamine, Pyridine |
Protocols for N-Arylation & N-Heteroarylation
The introduction of (hetero)aromatic rings onto the piperidine nitrogen is a key transformation in medicinal chemistry. Modern palladium- and copper-catalyzed cross-coupling reactions have made this a broadly applicable and reliable strategy.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds between amines and aryl halides or triflates.[13] It relies on a palladium catalyst system, typically consisting of a palladium precursor and a specialized phosphine ligand.
Causality and Experimental Choices:
-
Catalyst System: The choice of ligand is critical and often requires screening. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are effective as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common, though other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are used depending on the substrate.[14]
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. The reaction must be performed under an inert atmosphere (nitrogen or argon) using degassed solvents to prevent catalyst degradation.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen (repeat 3x).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq), followed by Methyl 5-methoxypiperidine-3-carboxylate (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete as judged by LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst.[15] While often requiring harsher conditions than its palladium-catalyzed counterpart, modern protocols with ligands have improved its scope and reliability.[16]
Causality and Experimental Choices:
-
Catalyst and Ligand: Copper(I) salts, such as CuI, are typically used.[16] The addition of a chelating ligand, like 1,10-phenanthroline or an N,N'-dimethylethylenediamine, can accelerate the reaction and allow for lower temperatures.
-
Conditions: Traditional Ullmann reactions required very high temperatures (>180 °C).[15] Ligand-assisted protocols can often be run at temperatures comparable to Buchwald-Hartwig reactions (80-130 °C) in polar aprotic solvents like DMF or DMSO.
Protocol: Ligand-Assisted Ullmann Condensation
-
Preparation: In a sealable reaction vessel, combine the aryl halide (1.0 eq), Methyl 5-methoxypiperidine-3-carboxylate (1.5 eq), CuI (10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous DMSO or DMF.
-
Reaction: Seal the vessel and heat the mixture to 100-130 °C for 12-48 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract thoroughly with ethyl acetate. The copper catalyst may form emulsions, which can be broken up by adding aqueous ammonia.
-
Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently reactive electrophile; Inactive catalyst; Low temperature. | Switch to a more reactive electrophile (e.g., R-Br to R-I). For cross-couplings, screen different ligands/bases. Increase reaction temperature. |
| Formation of Side Products | Ester hydrolysis; Over-alkylation (quaternization); Catalyst degradation. | Use milder, non-nucleophilic bases (K₂CO₃, DIPEA). Add alkylating agent slowly. Ensure inert atmosphere and degassed solvents for cross-coupling. |
| Starting Material Remains | Reaction not at equilibrium; Insufficient reagent. | Increase reaction time. Add a slight excess (1.1-1.2 eq) of the limiting electrophilic reagent. |
| Difficult Purification | Byproducts from coupling agents (e.g., EDC); Baseline streaking on TLC. | Perform an aqueous wash to remove water-soluble byproducts like isourea. For basic piperidine products, add 1% triethylamine to the eluent for column chromatography. |
Conclusion
Methyl 5-methoxypiperidine-3-carboxylate is a valuable starting material for the synthesis of complex, functionalized piperidines. The nucleophilic nitrogen atom can be effectively modified through a variety of robust and well-established chemical transformations. The choice of methodology—be it direct alkylation, reductive amination, acylation, or transition-metal-catalyzed arylation—should be guided by the specific target structure and the chemical compatibility of the desired reagents. By understanding the principles behind each protocol and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery programs.
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Varma, R. S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. Available at: [Link]
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Varma, R. S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]
-
Various Authors. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]
-
Consiglio, G., et al. (1984). Catalysis in aromatic nucleophilic substitution. Part 5. Reactions of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate and 5-acetyl-2-methoxy-3-nitrothiophen. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. ajchem-a.com [ajchem-a.com]
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- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Step-by-step guide to synthesizing chiral 5-methoxypiperidines
Executive Summary
The 3-methoxypiperidine scaffold (often referred to as 5-methoxypiperidine depending on substitution patterns) is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in CCR5 antagonists, kinase inhibitors, and GPCR ligands. While direct asymmetric hydrogenation of pyridine derivatives remains an area of academic research, the most robust, field-proven method for generating high-enantiomeric-excess (ee > 99%) material at scale is the Classical Optical Resolution of the N-benzyl intermediate.
This Application Note details a validated, self-consistent protocol for the synthesis of chiral 3-methoxypiperidines. We prioritize the Resolution of (RS)-1-Benzyl-3-methoxypiperidine using (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) . This route is selected for its operational simplicity, reproducibility across scales, and avoidance of expensive, proprietary chiral ligands required for direct asymmetric hydrogenation.
Strategic Analysis & Route Selection
Nomenclature Clarification
In the unsubstituted piperidine ring, the 3-position and 5-position are enantiotopic. By IUPAC convention, the substituent is assigned the lowest locant (position 3). Therefore, "5-methoxypiperidine" is synonymous with "3-methoxypiperidine" unless a fixed substituent (e.g., at position 2) dictates the numbering. This guide focuses on the 3-methoxy isomer.[1][2]
Route Comparison
| Feature | Route A: Asymmetric Hydrogenation | Route B: Chiral Pool (from Amino Acids) | Route C: Classical Resolution (Selected) |
| Starting Material | 3-Methoxypyridine | Hydroxyproline / Serine | 3-Methoxypyridine |
| Catalyst Cost | High (Rh/Ir chiral phosphines) | Low | Low (Recyclable resolving agent) |
| Scalability | Moderate (Pressure/Turnover limits) | Low (High step count) | High (Crystallization driven) |
| e.e. Reliability | Variable (Substrate dependent) | High | >99% (via recrystallization) |
Decision: Route C is chosen for its "Trustworthiness" and industrial applicability. The introduction of the benzyl group (N-Bn) increases the molecular weight, facilitating the formation of stable, crystalline diastereomeric salts essential for effective resolution.
Detailed Experimental Protocol
Step 1: Catalytic Hydrogenation of 3-Methoxypyridine
Objective: Conversion of the aromatic pyridine to the racemic piperidine.
Mechanism: Heterogeneous catalysis using Pd/C facilitates the syn-addition of hydrogen across the pyridine ring. Safety Note: Hydrogen gas is highly flammable. Ensure proper grounding and use a rated pressure vessel.
-
Charge: To a high-pressure autoclave, add 3-methoxypyridine (1.0 equiv) and Methanol (10 vol).
-
Catalyst: Add 5% Pd/C (5 wt% loading, 50% water wet).
-
Acid Additive: Add Acetic Acid (1.0 equiv). Note: Protonation of the pyridine nitrogen prevents catalyst poisoning and accelerates reduction.
-
Reaction: Pressurize to 50 psi (3.5 bar) H₂ and heat to 60°C . Stir at 800 rpm for 12 hours.
-
Workup: Cool to 20°C. Vent H₂. Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst).
-
Isolation: Concentrate the filtrate. Basify with 50% NaOH to pH > 12. Extract with Dichloromethane (DCM). Dry (Na₂SO₄) and concentrate to yield (RS)-3-methoxypiperidine as a colorless oil.
Step 2: N-Benzylation
Objective: Installation of a hydrophobic handle for resolution.
-
Reaction: Dissolve (RS)-3-methoxypiperidine (1.0 equiv) in Acetonitrile (8 vol). Add K₂CO₃ (1.5 equiv).
-
Addition: Add Benzyl chloride (1.05 equiv) dropwise at 20-25°C. (Exothermic).
-
Reflux: Heat to 60°C for 4 hours. Monitor by TLC or HPLC.
-
Workup: Filter inorganic salts. Concentrate solvent. Partition residue between Water/Ethyl Acetate.
-
Purification: The crude oil is typically sufficient for resolution. If dark, distill under vacuum.
Step 3: Optical Resolution with (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)
Objective: Separation of enantiomers via diastereomeric salt crystallization.
Rationale: L-DTTA forms a less soluble diastereomeric salt with one enantiomer (typically the (S)-isomer in this solvent system), allowing it to crystallize out while the other remains in solution.
-
Salt Formation: Dissolve (RS)-1-benzyl-3-methoxypiperidine (1.0 equiv) in Acetone (10 vol).
-
Resolving Agent: In a separate vessel, dissolve (-)-Di-p-toluoyl-L-tartaric acid (1.0 equiv) in Acetone (5 vol) at 50°C.
-
Crystallization: Add the warm acid solution to the amine solution. Stir at 50°C for 30 min, then cool slowly to 0-5°C over 4 hours.
-
Filtration: Collect the precipitate. This is the Crude Salt .
-
Recrystallization (Critical for High ee): Suspend the crude salt in boiling Ethanol/Water (9:1) . Dissolve and let cool slowly to room temperature. Filter the white crystals.
-
Free-Basing: Suspend the purified salt in DCM. Add 1N NaOH and stir until the solid dissolves. Separate the organic layer, dry, and concentrate.[2][8]
-
Result:(3S)-1-benzyl-3-methoxypiperidine (Check specific rotation to confirm absolute config; literature implies L-DTTA yields (S) in similar systems, but verification is required).
-
Target ee: >98% (Chiral HPLC).[9]
-
Step 4: Debenzylation (Optional)
Objective: Removal of the protecting group to yield the free chiral amine.
-
Hydrogenolysis: Dissolve the chiral benzyl amine in Methanol . Add Pd(OH)₂/C (Pearlman’s catalyst).
-
Reaction: Hydrogenate at 40 psi H₂, 40°C for 6 hours.
-
Isolation: Filter and concentrate.
-
Product:(3S)-3-methoxypiperidine .
-
Data Presentation & Process Metrics
Table 1: Typical Process Performance Metrics
| Step | Reaction | Reagents | Typical Yield | Critical Parameter |
| 1 | Hydrogenation | H₂ (50 psi), Pd/C, AcOH | 92% | Catalyst loading, Acid additive |
| 2 | Benzylation | BnCl, K₂CO₃, MeCN | 88% | Temperature control (avoid bis-alkylation) |
| 3 | Resolution | (-)-L-DTTA, Acetone | 35% (of theoretical 50%) | Cooling rate during crystallization |
| 4 | Recrystallization | EtOH/H₂O | 85% (recovery) | Solvent ratio (9:1 optimum) |
Table 2: Chiral Purity Analysis (HPLC)
| Sample | % ee (Enantiomeric Excess) | Description |
| Racemic Mixture | 0% | Baseline separation |
| Crude Salt (Step 3) | 85 - 90% | First crystallization |
| Recrystallized Salt | > 99.2% | Final API Grade |
Workflow Visualization
Figure 1: Process flow diagram for the resolution-based synthesis of chiral 3-methoxypiperidines.
References
-
Vertex Pharmaceuticals. Optical resolution of (1-benzyl-4-methylpiperidin-3-yl)-methylamine. EP1609781B1. (Demonstrates the efficacy of tartaric acid derivatives in resolving benzyl-piperidines). Link
-
Zhou, Y.G., et al. Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Peking University. (Context for asymmetric hydrogenation challenges). Link
-
Dalian Institute of Chemical Physics. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (Alternative direct asymmetric route). Link
-
Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (Discusses resolution techniques vs hydrogenation). Link
-
National Institutes of Health (PubChem). 3-Methoxypyridine Compound Summary. (Physical property data for starting material). Link
Sources
- 1. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 3. WO2002096909A1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. EP1609781B1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
Derivatization strategies for the C3 ester group in piperidines
Anwendungs- und Protokollleitfaden
Thema: Derivatisierungsstrategien für die C3-Estergruppe in Piperidinen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Geschäftsleitung
Das Piperidin-Grundgerüst ist ein omnipräsentes und hochprivilegiertes Strukturelement in der medizinischen Chemie, das in einer Vielzahl von zugelassenen Medikamenten und klinischen Kandidaten vorkommt.[1][2][3][4] Seine dreidimensionale, gesättigte Struktur ermöglicht eine präzise räumliche Anordnung von Substituenten, was für die Optimierung von Protein-Ligand-Wechselwirkungen entscheidend ist.[1] Insbesondere die C3-Position des Piperidinrings dient als strategischer Ankerpunkt für die molekulare Diversifizierung. Eine Estergruppe an dieser Position ist ein außerordentlich vielseitiger chemischer "Griff", der eine Fülle von chemischen Umwandlungen ermöglicht, um die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls gezielt zu modulieren.[5][6][7]
Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die wichtigsten Derivatisierungsstrategien der C3-Estergruppe. Wir beleuchten die chemischen Grundlagen, erklären die Kausalität hinter den experimentellen Entscheidungen und stellen schrittweise Anleitungen für vier zentrale Transformationen bereit: Amidierung, Reduktion zum Alkohol, C-C-Bindungsknüpfung mittels Grignard-Reagenzien und Hydrolyse zur Carbonsäure. Ziel ist es, Forschern ein fundiertes und praxisorientiertes Werkzeug an die Hand zu geben, um das volle Potenzial von C3-substituierten Piperidinen in der Wirkstoffforschung auszuschöpfen.
Die strategische Bedeutung des C3-Esters als chemischer Knotenpunkt
Der C3-Piperidinester ist mehr als nur ein Zwischenprodukt; er ist ein zentraler Knotenpunkt für die Synthese von Molekülbibliotheken. Seine Reaktivität ermöglicht den Zugang zu einer breiten Palette von funktionellen Gruppen, die jeweils einzigartige physikochemische Eigenschaften und Interaktionspotenziale mit biologischen Zielstrukturen bieten. Die Wahl der Derivatisierungsstrategie hängt direkt vom Ziel der Synthese ab: Soll ein Wasserstoffbrücken-Donor eingeführt, die Lipophilie erhöht, ein Linker angebunden oder die metabolische Stabilität verbessert werden?[3]
Das folgende Diagramm veranschaulicht die vier primären Derivatisierungspfade, die von einem gemeinsamen C3-Ester-Ausgangsmaterial ausgehen.
Abbildung 2: Entscheidungsbaum für die Auswahl einer Amidierungsstrategie.
Protokoll: Mangan-katalysierte direkte Amidierung eines Piperidin-C3-Esters
Dieses Protokoll basiert auf einer modernen, effizienten Methode, die eine breite Substratvielfalt bei geringer Katalysatorbeladung ermöglicht. [8][9] Materialien:
-
N-geschützter Piperidin-3-carbonsäureethylester (1.0 Äq.)
-
Gewünschtes primäres oder sekundäres Amin (1.2 Äq.)
-
Mangan(I)-Katalysator (z.B. Mn(CO)₅Br, 2 mol%)
-
Ligand (z.B. ein N-heterocyclisches Carben (NHC)-Vorläufer oder eine Pincer-Ligand, 4 mol%)
-
Base (z.B. Natrium-tert-butanolat, NaOtBu, 20 mol%)
-
Wasserfreies, entgastes Toluol
-
Schlenk-Rohr oder anderes inertes Reaktionsgefäß, Magnetrührstab
-
Inertgasatmosphäre (Argon oder Stickstoff)
Protokoll-Schritte:
-
Vorbereitung des Reaktionsgefäßes: Ein Schlenk-Rohr wird ausgeflammt, unter Vakuum abgekühlt und dreimal mit Inertgas (Argon) gespült.
-
Einwaage der Feststoffe: Das Schlenk-Rohr wird mit dem Mangan-Katalysator (2 mol%), dem Liganden (4 mol%) und der Base NaOtBu (20 mol%) beladen.
-
Zugabe der Reaktanden: Der N-geschützte Piperidin-3-carbonsäureethylester (1.0 Äq.), das Amin (1.2 Äq.) und wasserfreies Toluol (um eine Konzentration von ca. 0.2 M zu erreichen) werden unter positivem Argondruck mittels Spritze zugegeben.
-
Reaktionsdurchführung: Das Gefäß wird fest verschlossen und das Reaktionsgemisch bei 100-120 °C für 12-24 Stunden kräftig gerührt.
-
Anmerkung des Wissenschaftlers: Die erhöhte Temperatur ist notwendig, um den katalytischen Zyklus zu aktivieren. Die Base deprotoniert das Amin und/oder den Liganden, was für die Katalyse essentiell ist. Das Entfernen des Alkohol-Nebenprodukts kann die Ausbeute verbessern. [9]5. Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird das Reaktionsgemisch mit Ethylacetat verdünnt und mit Wasser oder einer gesättigten Ammoniumchlorid-Lösung gewaschen.
-
-
Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Der Rückstand wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amidprodukt zu isolieren.
Reduktion zum primären Alkohol: Einbau von flexiblen Linkern
Die Reduktion der Estergruppe zum C3-Hydroxymethyl-Substituenten eröffnet neue Synthesewege. Der resultierende Alkohol ist ein vielseitiger Baustein, der als Linker für die Anbindung an andere Molekülteile dienen, zu einem Aldehyd oder einer Carbonsäure reoxidiert oder zu Ethern und Estern weiter derivatisiert werden kann.
Protokoll: LiAlH₄-Reduktion eines Piperidin-C3-Esters
Lithiumaluminiumhydrid (LiAlH₄) ist ein potentes Reduktionsmittel, das sich hervorragend für die vollständige Reduktion von Estern zu Alkoholen eignet. [10] Materialien:
-
N-geschützter Piperidin-3-carbonsäuremethylester (1.0 Äq.)
-
Lithiumaluminiumhydrid (LiAlH₄, 1.5 - 2.0 Äq.)
-
Wasserfreies Tetrahydrofuran (THF)
-
Rundkolben, Rückflusskühler, Tropftrichter
-
Inertgasatmosphäre (Argon oder Stickstoff)
-
Wässrige Aufarbeitungslösung (z.B. Fieser-Prozedur: Wasser, 15% NaOH, Wasser)
Protokoll-Schritte:
-
Vorbereitung: Ein trockener Rundkolben wird mit einem Magnetrührstab und einem Tropftrichter ausgestattet und unter Inertgas gesetzt.
-
LiAlH₄-Suspension: Wasserfreies THF wird in den Kolben gegeben und auf 0 °C (Eisbad) gekühlt. LiAlH₄ (1.5 Äq.) wird vorsichtig in Portionen zugegeben, um eine Suspension zu bilden.
-
Anmerkung des Wissenschaftlers: LiAlH₄ reagiert heftig mit Wasser. Absolute Trockenheit aller Glasgeräte und Lösungsmittel ist entscheidend für Sicherheit und Erfolg. Die Reaktion wird bei 0 °C begonnen, um die exotherme Reaktion zu kontrollieren.
-
-
Zugabe des Esters: Der Piperidinester (1.0 Äq.), gelöst in einer minimalen Menge an wasserfreiem THF, wird langsam über den Tropftrichter zur gerührten LiAlH₄-Suspension gegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Reaktion: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion für 1-3 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung (Quenching): Die Reaktion wird wieder auf 0 °C gekühlt. Das überschüssige LiAlH₄ wird SEHR VORSICHTIG durch die sequentielle, langsame Zugabe von (für X g LiAlH₄):
-
X mL Wasser
-
X mL 15%ige wässrige NaOH-Lösung
-
3X mL Wasser neutralisiert. Dies führt zur Bildung eines gut filtrierbaren, granularen Niederschlags.
-
-
Isolation: Das Gemisch wird 30 Minuten bei Raumtemperatur gerührt, dann über Celite filtriert. Der Filterkuchen wird gründlich mit THF oder Ethylacetat gewaschen. Das Filtrat wird im Vakuum eingeengt, um den rohen Alkohol zu erhalten.
-
Reinigung: Falls erforderlich, kann das Produkt durch Säulenchromatographie oder Kristallisation weiter gereinigt werden.
C-C-Bindungsknüpfung: Erhöhung der molekularen Komplexität
Die Reaktion mit Organometallreagenzien, insbesondere Grignard-Reagenzien, ist eine leistungsstarke Methode, um Kohlenstoff-basierte Substituenten einzuführen und die molekulare Komplexität signifikant zu erhöhen. Dies ermöglicht den Zugang zu neuen chemischen Räumen, die für die Wirkstoff-Target-Interaktion relevant sind.
Mechanistische Betrachtung der Grignard-Reaktion mit Estern
Die Reaktion eines Esters mit einem Grignard-Reagenz (R-MgX) verläuft in zwei Stufen. Zuerst addiert ein Äquivalent des nukleophilen Grignard-Reagenzes an den Carbonylkohlenstoff. Das resultierende tetraedrische Intermediat ist instabil und kollabiert unter Abspaltung der Alkoxy-Gruppe (-OR'), wodurch ein Keton entsteht. Dieses Keton ist reaktiver als der ursprüngliche Ester und reagiert sofort mit einem zweiten Äquivalent des Grignard-Reagenzes, was nach wässriger Aufarbeitung zu einem tertiären Alkohol führt. [11][12][13]
Protokoll: Umsetzung eines Piperidin-C3-Esters mit Phenylmagnesiumbromid
Materialien:
-
N-geschützter Piperidin-3-carbonsäureethylester (1.0 Äq.)
-
Phenylmagnesiumbromid-Lösung (z.B. 3.0 M in Diethylether, 2.2 Äq.)
-
Wasserfreier Diethylether oder THF
-
Rundkolben, Tropftrichter, Inertgasatmosphäre
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
Protokoll-Schritte:
-
Vorbereitung: Eine Lösung des Piperidinesters (1.0 Äq.) in wasserfreiem Diethylether wird in einem trockenen, mit Inertgas gespülten Rundkolben vorgelegt und auf 0 °C gekühlt.
-
Zugabe des Grignard-Reagenzes: Die Phenylmagnesiumbromid-Lösung (2.2 Äq.) wird langsam über einen Tropftrichter zugegeben, wobei die Temperatur der Reaktion unter 10 °C gehalten wird.
-
Anmerkung des Wissenschaftlers: Es werden mehr als zwei Äquivalente des Grignard-Reagenzes benötigt, um eine vollständige Umsetzung sicherzustellen. Die Reaktion ist exotherm und muss gekühlt werden.
-
-
Reaktion: Nach der Zugabe wird die Kühlung entfernt, und das Gemisch wird für 2-4 Stunden bei Raumtemperatur gerührt oder bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Aufarbeitung (Quenching): Die Reaktion wird vorsichtig auf 0 °C gekühlt und langsam durch Zugabe von gesättigter wässriger NH₄Cl-Lösung gequencht. Dies hydrolysiert das Magnesiumalkoxid und neutralisiert überschüssiges Grignard-Reagenz.
-
Extraktion: Die Phasen werden getrennt, und die wässrige Phase wird mehrmals mit Diethylether oder Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Magnesiumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um den tertiären Alkohol zu erhalten.
Hydrolyse zur Carbonsäure: Ein Schlüsselintermediat für weitere Funktionalisierungen
Die Hydrolyse des C3-Esters zur entsprechenden Carbonsäure ist oft der erste Schritt für weitere Derivatisierungen, insbesondere für die bereits erwähnte Amidkupplung. Die Carbonsäure selbst kann auch eine wichtige saure Pharmakophor-Gruppe im Zielmolekül sein.
Protokoll: Basische Hydrolyse (Verseifung) eines Piperidin-C3-Esters
Die basische Hydrolyse ist oft sauberer und schneller als die saure Hydrolyse und wird bevorzugt, wenn das Molekül keine basenlabilen Gruppen enthält. [14] Materialien:
-
N-geschützter Piperidin-3-carbonsäureethylester (1.0 Äq.)
-
Lithiumhydroxid (LiOH) oder Natriumhydroxid (NaOH) (2-3 Äq.)
-
Lösungsmittelgemisch (z.B. THF/Wasser oder Methanol/Wasser, 3:1)
-
Salzsäure (HCl, z.B. 1 M) zur Neutralisation
Protokoll-Schritte:
-
Reaktionsansatz: Der Piperidinester (1.0 Äq.) wird im Lösungsmittelgemisch (THF/Wasser) in einem Rundkolben gelöst.
-
Zugabe der Base: Eine wässrige Lösung von LiOH (2.0 Äq.) wird zugegeben, und das Gemisch wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-50 °C) gerührt.
-
Anmerkung des Wissenschaftlers: LiOH wird oft bevorzugt, da es seltener zu Epimerisierungen an benachbarten Stereozentren führt als NaOH oder KOH. Der Reaktionsfortschritt wird durch DC oder LC-MS überwacht.
-
-
Neutralisation: Nach vollständiger Umsetzung (typischerweise 2-6 Stunden) wird das THF im Vakuum entfernt. Die verbleibende wässrige Lösung wird mit Diethylether gewaschen, um nicht-reagiertes Ausgangsmaterial zu entfernen. Anschließend wird die wässrige Phase auf 0 °C gekühlt und vorsichtig mit 1 M HCl auf einen pH-Wert von ca. 3-4 angesäuert, was zur Ausfällung der Carbonsäure führt.
-
Isolation: Das feste Produkt wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet. Wenn das Produkt nicht ausfällt, kann es durch Extraktion mit einem organischen Lösungsmittel (z.B. Ethylacetat oder Dichlormethan) aus der angesäuerten wässrigen Lösung isoliert werden.
Vergleichende Zusammenfassung der Strategien
| Strategie | Typische Reagenzien | Produkt-Funktion | Kausale Überlegungen & Anwendungsbereich |
| Amidierung | Amine, Mn/Co/Ni-Katalysatoren, HATU/EDC | Amid (-CONHR) | Einführung von H-Brücken-Donoren, Vektor-Diversität, metabolische Stabilität. [3][8][9][15][16] |
| Reduktion | LiAlH₄, DIBAL-H | Primärer Alkohol (-CH₂OH) | Schaffung eines flexiblen Linkers, Vorstufe für Ether, Aldehyde. [10] |
| C-C-Knüpfung | Grignard-Reagenzien (R-MgX) | Tertiärer Alkohol (-C(OH)R₂) | Signifikante Erhöhung der molekularen Komplexität und Lipophilie. [11][12][13] |
| Hydrolyse | LiOH, NaOH, HCl | Carbonsäure (-COOH) | Schlüsselintermediat für Amidkupplungen, Einführung einer sauren Gruppe. [14] |
Referenzen
-
Manganese Catalyzed Direct Amidation of Esters with Amines. ACS Publications.
-
Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. ACS Publications.
-
Manganese Catalyzed Direct Amidation of Esters with Amines. Organic Chemistry Portal.
-
Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde.
-
Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry.
-
Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC.
-
The Role of Piperidine Derivatives in Medicinal Chemistry. BOC Sciences.
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
The Grignard Reaction. University of Wisconsin-Madison.
-
Piperidine-based drug discovery. ResearchGate.
-
Piperidine from the hydrolysis of piperine. Sciencemadness.org.
-
Reactions of Grignard Reagents. Master Organic Chemistry.
-
Grignard Reaction. Organic Chemistry Portal.
-
Amide Synthesis. Fisher Scientific.
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
-
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
-
Piperidine from the hydrolysis of piperine. Sciencemadness.org.
-
Ester to Alcohol - Common Conditions. Organic Chemistry Data.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Manganese Catalyzed Direct Amidation of Esters with Amines [organic-chemistry.org]
- 10. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
Incorporating Methyl 5-methoxypiperidine-3-carboxylate into fragment-based drug design
Application Note: Incorporating Methyl 5-methoxypiperidine-3-carboxylate into Fragment-Based Drug Design (FBDD)
Executive Summary & Strategic Rationale
The pharmaceutical industry is currently shifting away from "flatland"—the dominance of sp²-rich aromatic fragments—toward sp³-rich, three-dimensional (3D) scaffolds. Methyl 5-methoxypiperidine-3-carboxylate represents a high-value "privileged scaffold" in this transition. Unlike planar fragments, this molecule offers defined stereochemical vectors (cis/trans relationships) that allow for precise probing of protein sub-pockets.
This guide details the integration of this scaffold into FBDD workflows. It focuses on the causality of experimental choices: why specific stereoisomers are isolated, how the basic amine dictates screening buffer conditions, and how the orthogonal functional groups (amine, ester, methoxy) serve as distinct growth vectors.
Physicochemical Profile & Library Fit
Before experimental integration, the fragment must be validated against "Rule of Three" (Ro3) criteria. Methyl 5-methoxypiperidine-3-carboxylate is an ideal "seed" fragment due to its low molecular weight and high solubility, leaving significant room for chemical elaboration.
Table 1: Physicochemical Properties (Calculated)
| Property | Value | Structural Insight |
| Formula | C₈H₁₅NO₃ | Core scaffold with 3 functional handles. |
| MW | ~173.2 Da | Ideal. Allows addition of ~300 Da during optimization while staying drug-like. |
| cLogP | ~0.3 - 0.6 | High Solubility. Compatible with high-concentration NMR/SPR screening (>1 mM). |
| TPSA | ~48 Ų | Good membrane permeability predictor; polar surface area is balanced. |
| H-Bond Donors | 1 (NH) | The secondary amine is the primary growth vector or H-bond donor. |
| H-Bond Acceptors | 3 (N, O, O) | Ester carbonyl and methoxy ether act as specific interaction points. |
| pKa (Basic N) | ~9.5 | Positively charged at physiological pH (7.4), mimicking lysine/arginine interactions. |
Protocol 1: Quality Control & Stereochemical Validation
The Challenge: The 3,5-disubstitution pattern creates two chiral centers, resulting in four stereoisomers (two enantiomeric pairs: cis and trans). Commercial samples are often racemic mixtures or undefined diastereomers. The Solution: You must define the stereochemistry prior to screening. A racemic hit is a liability; a defined stereoisomer is a lead.
Workflow: Stereochemical Assignment
-
Analytical HPLC: Use a Chiralpak AD-H or OD-H column to separate enantiomers.
-
NOESY NMR (Critical Step):
-
Objective: Distinguish cis (diequatorial or axial/equatorial) from trans.
-
Method: Dissolve 10 mg in DMSO-d₆. Acquire 2D NOESY.
-
Diagnostic Signal: Look for NOE cross-peaks between H3 and H5.
-
Cis-isomer: Strong NOE if both substituents are axial (less likely) or specific coupling constants (
and ) indicate chair conformation. -
Trans-isomer: Distinct diaxial coupling patterns (
Hz) if H3 and H5 are axial.
-
-
Protocol 2: Screening Methodologies
Due to the low molecular weight, this fragment will likely have low affinity (
A. Saturation Transfer Difference (STD) NMR
-
Rationale: Detects transient binding via magnetization transfer from protein to ligand.
-
Sample Prep:
-
Protein: 10–20 µM (Target Recombinant Protein).
-
Fragment: 500 µM – 1 mM (Methyl 5-methoxypiperidine-3-carboxylate).
-
Buffer: D₂O/PBS (pH 7.4). Note: Avoid protonated buffers (Tris) that obscure fragment signals.
-
-
Data Analysis:
-
Compare OFF-resonance (reference) vs. ON-resonance (protein saturated) spectra.
-
Hit Validation: Presence of difference peaks corresponds to the ligand protons in contact with the protein surface.
-
Group Epitope Mapping: If the methoxy signal shows a higher STD effect than the ester methyl, the methoxy group is the primary anchor.
-
B. Surface Plasmon Resonance (SPR)
-
Rationale: Validates stoichiometry and kinetics (fast on/off rates expected).
-
Sensor Chip: CM5 or Streptavidin (if protein is biotinylated).
-
Injection Strategy: "Clean Screen" mode.
-
Since the piperidine amine is basic, it may stick non-specifically to the carboxymethylated dextran matrix (CM5).
-
Mitigation: Add 0.05% Tween-20 and increase ionic strength (150 mM NaCl) to reduce electrostatic non-specific binding.
-
Protocol 3: Chemical Elaboration (Hit-to-Lead)
Once a hit is confirmed, the fragment offers three distinct vectors for "growing" into a lead compound.
Vector 1: The Secondary Amine (N1)
-
Reaction: Reductive Amination or Amide Coupling.
-
Utility: Reaches into solvent-exposed areas or adjacent hydrophobic pockets.
-
Protocol (Parallel Synthesis):
-
Dissolve fragment (0.1 mmol) in DCE.
-
Add Aldehyde (R-CHO, 1.2 eq) and NaBH(OAc)₃ (1.5 eq).
-
Stir at RT for 16h.
-
Purification: SCX-2 solid-phase extraction cartridges (catch-and-release of the basic amine) allow for high-throughput purification without chromatography.
-
Vector 2: The Carboxylate (C3)
-
Reaction: Hydrolysis followed by Amide Coupling.
-
Utility: Engages backbone amides or specific charged residues (e.g., Arg/Lys in the active site).
-
Protocol:
-
Hydrolysis: LiOH (2 eq), THF/H₂O, RT, 2h -> Yields the Lithium carboxylate.
-
Coupling: HATU (1.1 eq), DIPEA (3 eq), Amine (R-NH₂).
-
Note: Maintain stereochemistry! Avoid harsh basic conditions that might epimerize the C3 center.
-
Vector 3: The Methoxy Group (C5)
-
Status: Usually a fixed pharmacophore.
-
Modification: If the methoxy steric bulk clashes, demethylation (BBr₃) yields the hydroxyl, which can act as a H-bond donor or be alkylated to explore a third vector.
Visualization: Fragment Elaboration Workflow
The following diagram illustrates the iterative cycle of growing the Methyl 5-methoxypiperidine-3-carboxylate fragment based on structural data.
Figure 1: Iterative FBDD workflow for the piperidine scaffold, highlighting the decision matrix for vector selection based on structural biology data.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Barnes-Seeman, D. (2014). "The role of 3D fragments in drug discovery." Drug Discovery Today, 19(7), 895-903. Link
-
Warr, W. A. (2009). "Fragment-Based Drug Discovery: New Paradigms." Journal of Computer-Aided Molecular Design, 23, 453–458. Link
-
PubChem Compound Summary. (2023). "Methyl 5,5-dimethoxypiperidine-3-carboxylate" (Analogous structure). National Center for Biotechnology Information. Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1] Nature Chemistry, 1, 187–192. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-methoxypiperidine-3-carboxylate
Status: Operational Operator: Senior Application Scientist Ticket ID: YIELD-OPT-35-PIP Subject: Optimizing Yield, Stereocontrol, and Isolation
Executive Summary
The synthesis of Methyl 5-methoxypiperidine-3-carboxylate is a classic "deceptively simple" transformation. While the core reaction—hydrogenation of Methyl 5-methoxynicotinate —appears straightforward, practical yields are frequently compromised by three factors:
-
Catalyst Poisoning/Stalling: The basicity of the pyridine nitrogen inhibits surface catalysis.
-
Stereochemical Scrambling: The formation of cis vs. trans diastereomers (3,5-substitution pattern) often results in a 50% yield loss if the "wrong" isomer is discarded.
-
Hydrophilic Workup Loss: The product is a polar amino-ester with high water solubility, leading to massive losses during aqueous extraction.
This guide replaces standard operating procedures with a troubleshooting-first approach , focusing on the causality of yield loss and self-validating protocols.
Module 1: The Hydrogenation Protocol (Reaction Engineering)
The Core Problem: Incomplete Conversion & Dimerization
Pyridine hydrogenation is difficult because the substrate (pyridine) and the product (piperidine) are both catalyst poisons. The product is a stronger base than the starting material, meaning it binds to the catalyst surface and halts the reaction. Furthermore, partially reduced intermediates (imines) can react with the product to form dimers.
Optimized Protocol
-
Substrate: Methyl 5-methoxynicotinate.
-
Catalyst: PtO₂ (Adams' Catalyst) is superior to Pd/C for this specific substrate. Pd/C often requires higher temperatures that risk demethylation of the 5-methoxy group.
-
Solvent System: MeOH + 1.1 eq HCl (or Acetic Acid).
-
Why? Protonating the nitrogen prevents it from binding irreversibly to the catalyst. It also prevents the formation of secondary amine dimers.
-
-
Conditions: 50–100 psi H₂, RT to 50°C.
Troubleshooting the Reaction
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 60-80% | Catalyst poisoning by the piperidine product. | Do not add more catalyst yet. Add 0.5 eq of Acetic Acid to protonate the free amine product, then repressurize. |
| Loss of Methoxy Group | Hydrogenolysis (C-O bond cleavage). | Switch from Pd/C to Rh/Alumina or PtO₂ . Pd is notorious for cleaving allylic/benzylic-like C-O bonds under pressure. |
| Dimer Formation | Condensation of intermediate imine with product. | Increase dilution (0.1 M) and ensure acidic conditions (HCl/MeOH) are maintained throughout. |
Visual Workflow: Reaction Logic
Caption: Logic flow for monitoring and correcting the hydrogenation of methyl 5-methoxynicotinate.
Module 2: Stereochemical Rescue (The "Hidden" Yield)
The Core Problem: Cis/Trans Isomers
The 3,5-disubstituted piperidine possesses two chiral centers.[1][2] Hydrogenation typically yields a mixture of cis (meso-like or racemic pair depending on substitution) and trans.
-
Cis-Isomer: Substituents on the same side (often kinetic product).
-
Trans-Isomer: Substituents on opposite sides (often thermodynamic product).
CRITICAL INSIGHT: Do not discard the undesired isomer. The C3-position (alpha to the ester) is enolizable. You can convert the "wrong" isomer into the "right" one via thermodynamic equilibration.
Epimerization Protocol (Yield Rescue)
If your target is the thermodynamically stable isomer (usually trans for 3,5-diequatorial preference, though solvation effects vary):
-
Isolate the mixture.
-
Dissolve in dry MeOH.
-
Add 0.5 eq NaOMe (Sodium Methoxide).
-
Reflux for 4–12 hours.
-
Quench and analyze.[3][4] The ratio will shift toward the thermodynamic minimum (typically >80:20).
Note: If the cis isomer is required (kinetic product), you must stop the hydrogenation early and avoid basic workup conditions that trigger epimerization.
Module 3: Isolation & Purification (The "Water Trap")
The Core Problem: Partition Coefficient
Methyl 5-methoxypiperidine-3-carboxylate is an amino ester.
-
In Acid: It is a salt (Water soluble).
-
In Base: It is a free amine (Organic soluble, but still polar).
-
Risk: If you use strong base (NaOH) to liberate the amine, you risk saponifying the ester (hydrolysis to the acid), which is then permanently water-soluble.
Optimized Workup Protocol
-
Filtration: Filter the catalyst over Celite while the solution is still acidic. (Safety: Do not let dry PtO₂ contact methanol vapor in air; keep wet).
-
Concentration: Remove MeOH under vacuum. You are left with the HCl salt.
-
The "Cold Sandwich" Neutralization:
-
Dissolve salt in minimal water.
-
Add DCM (Dichloromethane) first.
-
Cool to 0°C.
-
Slowly add Saturated NaHCO₃ (Weak base) or K₂CO₃ until pH ~9. Do not use NaOH.
-
Agitate immediately so the free base extracts into the DCM layer instantly, minimizing contact with the basic water.
-
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic product out.
-
Resin Alternative (Highest Yield): Use a cation exchange resin (SCX-2). Load the reaction mixture, wash with MeOH (impurities elute), then elute product with 2M NH₃/MeOH. This avoids liquid-liquid extraction entirely.[5]
Quantitative Data: Solvent Choice for Extraction
| Solvent System | Extraction Efficiency (Free Base) | Risk of Emulsion | Recommendation |
| Diethyl Ether | Low (<60%) | Low | Avoid (Too non-polar) |
| Ethyl Acetate | Moderate (75%) | Moderate | Acceptable |
| DCM | High (90%) | Low | Preferred |
| CHCl₃/IPA (3:1) | Very High (>98%) | High | Rescue Only (Use if DCM fails) |
Module 4: Synthesis Pathway Visualization
This diagram illustrates the full workflow, including the critical "Epimerization Loop" that recovers yield from the undesired isomer.
Caption: Full synthetic workflow highlighting the epimerization loop to maximize yield of the specific diastereomer.
References
- Source:US Patent 4,435,572. "Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate". (Demonstrates the PtO2/Acid route for 3,5-substituted piperidines).
-
Stereochemical Control & Epimerization
- Source:ThalesNano Technical Note. "Difficult Hydrogenations – Saturation of Functionalized Pyridines.
Sources
- 1. Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tuodaindus.com [tuodaindus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
Solving solubility issues of Methyl 5-methoxypiperidine-3-carboxylate in organic solvents
Troubleshooting Guide & FAQ
Ticket ID: SOL-5MP3C-001 Subject: Solubility, Handling, and Stability Protocols Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Amphiphilic" Paradox
Welcome to the technical guide for Methyl 5-methoxypiperidine-3-carboxylate .
Users frequently encounter solubility issues with this compound because it exists at the intersection of two opposing chemical behaviors. It contains a lipophilic hydrocarbon scaffold and methoxy group, but also a polar, basic secondary amine and a hydrolysis-sensitive methyl ester.
The most common failure mode is attempting to dissolve the Hydrochloride (HCl) Salt directly in non-polar organic solvents (DCM, THF, Toluene), resulting in a suspension that fails to react. This guide provides the protocols to overcome this specific barrier.
Module 1: The "Salt Trap" (Critical Diagnostics)
Before proceeding, you must identify which form of the compound you possess. The physical properties differ drastically.
| Feature | Hydrochloride Salt (HCl) | Free Base |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow oil (or low-melting solid) |
| CAS (Generic) | Often labeled "HCl" on vial | Often labeled just by name |
| Solubility (Water) | High (>100 mg/mL) | Low (Sparingly soluble) |
| Solubility (DCM/EtOAc) | Negligible (Suspension) | High (Miscible) |
| Solubility (MeOH/EtOH) | High | High |
| Primary Use | Long-term storage (Stable) | Immediate Reaction / Chromatography |
Diagnostic Flowchart
Use this logic to determine your next step.
Figure 1: Decision matrix for troubleshooting initial dissolution failures.
Module 2: Solubility Matrix & Solvent Selection
Use this table to select the correct solvent system for your specific application.
| Solvent System | Solubility (HCl Salt) | Solubility (Free Base) | Application Suitability |
| Dichloromethane (DCM) | ❌ Insoluble | ✅ Excellent | Best for amidation, alkylation, and extractions. |
| Methanol (MeOH) | ✅ Soluble | ✅ Soluble | Good for hydrogenation or storage. Warning: Can cause transesterification if heated with base. |
| Water | ✅ Excellent | ⚠️ Poor | Use for aqueous workups (Salt stays in water). |
| Ethyl Acetate (EtOAc) | ❌ Insoluble | ✅ Good | Standard extraction solvent. |
| THF / Dioxane | ❌ Insoluble | ✅ Good | Good for reactions requiring dry conditions. |
| Diethyl Ether | ❌ Insoluble | ⚠️ Moderate | Used to precipitate the salt form from alcohols. |
Module 3: Experimental Protocols
Protocol A: In-Situ Neutralization (For Reactions)
Use this when you have the HCl salt but need to run a reaction in DCM or THF (e.g., Amide Coupling).
Mechanism: The organic base deprotonates the piperidinium salt, liberating the free base in situ, which then dissolves.
-
Suspend the HCl salt (1.0 equiv) in DCM or THF (0.1 M concentration).
-
Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 – 1.5 equiv).
-
Observation: The suspension should clear up within 5–10 minutes as the free base forms and dissolves.
-
-
Proceed with adding your reagents (e.g., Acid chloride, coupling agents).[1]
Protocol B: Isolation of Free Base (Extraction)
Use this to convert the stable storage form (HCl) into the reactive form (Free Base) for sensitive reactions.
CRITICAL WARNING: Do NOT use strong bases like NaOH or KOH. The methyl ester at C3 is prone to saponification (hydrolysis) to the carboxylic acid. Use mild inorganic bases.
-
Dissolution: Dissolve the HCl salt in a minimal amount of water.
-
Basification: Add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) or K₂CO₃ (Potassium Carbonate) until pH ~9–10.
-
Keep the solution cold (0°C) to further minimize ester hydrolysis.
-
-
Extraction: Extract immediately with DCM (3x).
-
Note: DCM is preferred over EtOAc for piperidines as it solubilizes polar amines better.
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ .
-
Concentration: Evaporate solvent in vacuo (keep bath < 30°C) to obtain the free base oil.
Protocol C: Purification via Flash Chromatography
Piperidines "streak" on silica gel due to interaction with acidic silanols.
-
Mobile Phase: DCM / MeOH (95:5 to 90:10).
-
The Secret Additive: You MUST add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
Why? The additive saturates the acidic sites on the silica, allowing the piperidine amine to elute as a sharp band.
Module 4: Stability & Storage
The Hydrolysis Risk
The proximity of the secondary amine to the methyl ester (beta-amino ester motif) makes this molecule sensitive.
-
Self-Cyclization: In the free base form, the amine of one molecule can attack the ester of another (polymerization) or intramolecularly (if sterics allow, though less likely for 3-substituted piperidines compared to 4-substituted).
-
Saponification: Avoid aqueous strong bases.
Storage Recommendations
-
Long-term: Store as the HCl salt . It is non-volatile and chemically inert. Keep desiccated at -20°C.
-
Short-term: If you must store the Free Base , keep it in a solution of DCM or Toluene at -20°C. Neat free base oils can oxidize or hydrolyze over time.
FAQ: Frequently Asked Questions
Q: My product "oiled out" during the workup. What happened? A: This is common.[2] The free base is an oil. If you used a non-polar solvent like Hexanes, it will separate. Dissolve the oil in DCM and dry it. If you are trying to crystallize it, you likely need to form the salt (add HCl in Dioxane) to get a solid.
Q: Can I use the HCl salt directly for an amide coupling with EDCI/HOBt? A: Yes, but you must add an equimolar amount of NMM (N-methylmorpholine) or DIPEA to release the free amine so it can attack the activated ester. Without the base, the amine remains protonated (unreactive).
Q: I see two spots on TLC after dissolving the pure salt. Is it decomposing? A: Likely not. Piperidine-3-carboxylates possess a chiral center at C3 and C5. Depending on the synthesis, you may have cis/trans diastereomers . These often separate on silica gel. Check the NMR to confirm.
Q: How do I remove excess DIPEA after the reaction? A: Wash the organic layer with saturated aqueous NH₄Cl or dilute Citric Acid (5% w/v) .
-
Caution: Acidic washes will protonate your product (the piperidine) and pull it into the water layer!
-
Solution: If you use an acid wash to remove DIPEA, you must collect the aqueous layer , basify it (NaHCO₃), and re-extract with DCM to recover your product.
References
-
PubChem. Methyl piperidine-3-carboxylate | C7H13NO2.[3] National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. Amine Basicity and pKaH. (Explaining the basicity of piperidine, pKa ~11).[2][4] Available at: [Link]
Sources
Technical Support Center: Troubleshooting Cyclization Failures in Piperidine Ring Formation
Welcome to the Technical Support Center for piperidine ring synthesis. As a ubiquitous scaffold in pharmaceuticals and natural products, the successful construction of the piperidine ring is crucial for many research and development programs.[1][2] However, intramolecular cyclization reactions to form this six-membered heterocycle can be fraught with challenges, leading to low yields, unexpected side products, or complete reaction failure.
This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting common issues encountered during piperidine ring formation. By understanding the underlying chemical principles and exploring systematic adjustments to reaction parameters, you can significantly improve the outcomes of your synthetic efforts.
Section 1: Low or No Product Yield
One of the most common frustrations in synthesis is the failure to isolate the desired product in a reasonable yield. This section addresses potential causes and solutions when your piperidine cyclization reaction is underperforming.
FAQ 1: My reductive amination to form a piperidine ring is giving a low yield. What are the likely causes and how can I fix it?
Low yields in reductive amination for piperidine synthesis can often be traced back to several key factors: inefficient imine or enamine formation, competing side reactions, or suboptimal reaction conditions.[3]
Troubleshooting Steps:
-
Assess Imine/Enamine Formation: The initial condensation between the amine and the carbonyl compound to form an imine or enamine is a critical equilibrium-driven step.
-
Water Removal: This equilibrium can be shifted towards the product by removing water. Methods include using a Dean-Stark apparatus, adding molecular sieves, or using a drying agent like MgSO₄ or Na₂SO₄.
-
pH Control: The pH of the reaction is crucial. Acid catalysis is often required to facilitate the dehydration step, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic. A buffer system, such as acetic acid/sodium acetate, can help maintain the optimal pH range.[4]
-
-
Evaluate the Reducing Agent: The choice and timing of the addition of the reducing agent are critical.
-
Agent Selection: Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less likely to reduce the starting aldehyde or ketone before imine formation.[3][5] STAB is particularly effective as it is more tolerant of mildly acidic conditions.
-
Timing of Addition: Adding the reducing agent after allowing sufficient time for imine/enamine formation can improve yields.
-
-
Identify and Minimize Side Reactions:
-
Reduction of Starting Carbonyl: A common side reaction is the reduction of the starting ketone or aldehyde to the corresponding alcohol.[3] This can be minimized by using a less reactive reducing agent as mentioned above.
-
Intermolecular vs. Intramolecular Reaction: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the cyclic product.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction rate and equilibrium. Protic solvents like methanol or ethanol are common, but aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be effective, particularly with STAB.[6][7]
-
Temperature: While some reductive aminations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.[4] However, excessive heat can lead to decomposition.
-
FAQ 2: My Pictet-Spengler reaction for tetrahydro-β-carboline or tetrahydroisoquinoline synthesis is failing. What should I investigate?
The Pictet-Spengler reaction is a powerful method for constructing piperidine rings fused to an aromatic system.[8] Failures often stem from issues with the electrophilicity of the intermediate iminium ion or the nucleophilicity of the aromatic ring.[8]
Troubleshooting Steps:
-
Catalyst and Acidity: The reaction is typically acid-catalyzed to generate the reactive iminium ion.[8]
-
Acid Choice: Common catalysts include protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA). Lewis acids such as BF₃·OEt₂ can also be effective. The optimal acid and its concentration should be determined empirically.
-
Anhydrous Conditions: For some substrates, anhydrous conditions are crucial to prevent hydrolysis of the iminium ion.
-
-
Substrate Reactivity:
-
Aromatic Ring Nucleophilicity: Electron-rich aromatic rings (e.g., indoles, pyrroles) are more reactive and generally give higher yields under milder conditions.[8] If your aromatic ring is electron-deficient, you may need stronger acidic conditions and higher temperatures.
-
Aldehyde/Ketone Electrophilicity: Aldehydes are generally more reactive than ketones. If using a ketone, more forcing conditions may be necessary.
-
-
Reaction Conditions:
FAQ 3: My N-acyliminium ion cyclization is not working. What are the key parameters to optimize?
N-acyliminium ion cyclizations are a versatile method for forming substituted piperidines.[9][10] Success hinges on the efficient generation of the N-acyliminium ion and the presence of a suitable internal nucleophile.
Troubleshooting Steps:
-
Generation of the N-acyliminium Ion:
-
From Precursors: These reactive intermediates can be generated from various precursors, such as α-alkoxy- or α-acyloxy-amides. A common method involves treatment with a Lewis acid (e.g., TiCl₄, SnCl₄) or a protic acid.
-
Oxidative Methods: Oxidative methods, such as using ceric ammonium nitrate (CAN) or electrochemical oxidation, can also generate N-acyliminium ions.[11][12]
-
-
Nucleophile Reactivity: The tethered nucleophile (e.g., an alkene, alkyne, or aromatic ring) must be sufficiently reactive to attack the iminium ion.
-
Enhancing Nucleophilicity: For carbon-based nucleophiles, the presence of electron-donating groups can increase reactivity.
-
-
Stereocontrol: For stereoselective cyclizations, the geometry of the starting material and the reaction conditions are critical. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome.
Section 2: Formation of Undesired Side Products
The isolation of unexpected byproducts can complicate purification and reduce the yield of the desired piperidine. This section helps identify common side reactions and provides strategies to minimize their formation.
FAQ 4: My cyclization is producing a significant amount of a dimeric or polymeric byproduct. How can I favor the intramolecular reaction?
The formation of dimers and polymers is a classic sign that the intermolecular reaction is outcompeting the desired intramolecular cyclization.
Troubleshooting Steps:
-
High Dilution: The most effective way to favor intramolecular reactions is to perform the reaction under high dilution conditions. This reduces the probability of two reactive molecules encountering each other in solution. A starting concentration of 0.01 M or lower is a good starting point.
-
Slow Addition: Slowly adding the substrate to the reaction mixture over a prolonged period can also help maintain a low effective concentration, thereby favoring cyclization.
FAQ 5: I am observing the formation of an elimination product instead of the cyclized piperidine. What can I do?
Elimination can be a competing pathway, particularly when the reaction conditions are harsh or when there is a favorable arrangement for elimination to occur.
Troubleshooting Steps:
-
Lower Reaction Temperature: Higher temperatures can favor elimination pathways. Running the reaction at a lower temperature may suppress the formation of the elimination byproduct.[13]
-
Choice of Base/Catalyst: If a base is used, a non-nucleophilic, sterically hindered base may be less likely to promote elimination. Similarly, the choice of acid catalyst can influence the reaction pathway.
-
Protecting Group Strategy: The nature of the nitrogen protecting group can influence the propensity for elimination. Experimenting with different protecting groups may be beneficial.
Section 3: Reaction Stalls or Fails to Reach Completion
Sometimes a reaction starts but fails to go to completion, leaving a significant amount of starting material. This section explores potential reasons for incomplete conversion.
FAQ 6: My hydrogenation of a pyridine to a piperidine is incomplete. How can I improve the conversion?
The catalytic hydrogenation of pyridines to piperidines is a common and effective method, but it can be challenging, especially with substituted pyridines.[14][15]
Troubleshooting Steps:
-
Catalyst Choice and Loading:
-
Common Catalysts: Platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) are frequently used.[14][16] Rhodium catalysts often show high activity under milder conditions.[14][16]
-
Catalyst Poisoning: The nitrogen atom in pyridine can act as a catalyst poison.[14] Using acidic conditions (e.g., glacial acetic acid as a solvent) can protonate the nitrogen, reducing its poisoning effect.[15]
-
Catalyst Loading: Increasing the catalyst loading can sometimes improve conversion, but this should be done judiciously.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Many pyridine hydrogenations require elevated hydrogen pressure.[15] Ensure your equipment is rated for the required pressure.
-
Temperature: While some hydrogenations proceed at room temperature, others may require heating.[15]
-
Solvent: Glacial acetic acid is a common solvent for pyridine hydrogenation as it helps to mitigate catalyst poisoning.[15]
-
-
Substrate Purity: Impurities in the starting pyridine can also poison the catalyst. Ensure your starting material is of high purity.
FAQ 7: My Ring-Closing Metathesis (RCM) reaction to form a tetrahydropyridine is sluggish. What adjustments can I make?
Ring-closing metathesis is a powerful tool for forming unsaturated piperidine precursors.[17] Sluggish reactions can often be improved by optimizing the catalyst and reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection:
-
Grubbs and Hoveyda-Grubbs Catalysts: A range of ruthenium-based catalysts are commercially available. Second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more active and have better functional group tolerance than the first-generation catalysts.[17]
-
Catalyst Stability: Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
-
-
Reaction Conditions:
-
Solvent: Anhydrous, degassed solvents are crucial for RCM. Dichloromethane and toluene are common choices.
-
Temperature: While many RCM reactions proceed at room temperature, heating can sometimes accelerate slow reactions.[17]
-
Concentration: As with other cyclizations, running the reaction at a suitable dilution (typically 0.001-0.1 M) is important to favor the intramolecular process.
-
Section 4: Protecting Group Strategies
The choice of a protecting group for the nitrogen atom is a critical aspect of piperidine synthesis. It can influence reactivity, solubility, and the ease of final deprotection.
FAQ 8: Which nitrogen protecting group should I use for my piperidine synthesis?
The optimal protecting group depends on the specific reaction conditions and the desired final product.
Protecting Group Selection Guide:
| Protecting Group | Abbreviation | Common Cleavage Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl)[18] | Widely used, stable to many reaction conditions. |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂, Pd/C)[18] | Useful when acidic conditions need to be avoided. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF)[18] | Often used in solid-phase synthesis. |
| p-Toluenesulfonyl | Tosyl or Ts | Strong reducing agents (e.g., Na/NH₃) or strong acids.[18] | Very stable, but requires harsh deprotection. |
Section 5: Visualized Workflows and Data
General Troubleshooting Workflow for Piperidine Cyclization
Caption: A logical workflow for troubleshooting piperidine cyclization failures.
Catalyst Comparison for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| PtO₂ (Adams') | H₂ (50-70 bar), Glacial Acetic Acid, RT | Effective for many substituted pyridines.[15] | Can require high pressure. |
| Rh/C | H₂ (low pressure), various solvents | High activity, often works under milder conditions.[16] | Can be more expensive. |
| Rh₂O₃ | H₂ (5 bar), 40 °C | Stable, commercially available, good for unprotected pyridines.[14] | May have chemoselectivity issues with reducible functional groups.[14] |
| Pd/C | H₂, various solvents | Commonly available, cost-effective. | Often less active for pyridine reduction than Pt or Rh.[14] |
References
-
Organic & Biomolecular Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Available from: [Link]
-
A Convenient Access to the Piperidine Ring by Cyclization of .... Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
International Journal of ChemTech Research. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]
-
ACS Publications. An Oxidative Mannich Cyclization Methodology for the Stereocontrolled Synthesis of Highly Functionalized Piperidines. Available from: [Link]
-
D-Scholarship@Pitt. Diastereoselective Piperidine Synthesis through DDQ-Mediated Oxidative Cyclization of Enamides, N-Vinyl Carbamates, and N-Vinyl Sulfonamides. Available from: [Link]
- Google Patents. Process for the production of piperidine.
-
ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Available from: [Link]
-
Organic & Biomolecular Chemistry. Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Available from: [Link]
-
Technology Networks. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). Available from: [Link]
-
ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Available from: [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]
-
ACS Publications. Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Available from: [Link]
-
White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]
-
Reddit. Reductive amination difficulties - poor conversion. Available from: [Link]
-
PMC. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Available from: [Link]
-
Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
ACS Publications. Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Piperidones and Piperidines. Available from: [Link]
-
PMC. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
-
PMC. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Available from: [Link]
-
Beilstein Journals. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available from: [Link]
-
ResearchGate. Piperidine ring-containing secondary metabolites from a variety of sources. Available from: [Link]
Sources
- 1. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 15. asianpubs.org [asianpubs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. creative-peptides.com [creative-peptides.com]
Minimizing side reactions during the methylation of piperidine-3-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that even routine transformations can present significant challenges. The N-methylation of piperidine scaffolds, particularly those bearing additional functional groups like esters, is a common step in pharmaceutical development that is often plagued by side reactions. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction, ensuring high yield and purity of your desired N-methylated product.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to N-methylate piperidine-3-carboxylate and my results show a mixture of products. What are the most common side reactions I should be aware of?
When methylating a bifunctional molecule like piperidine-3-carboxylate, several competing reaction pathways can lower the yield of your target compound. The primary side reactions are N,N-dimethylation (quaternization) and, if starting from the corresponding carboxylic acid, O-methylation of the carboxylate group.
-
N-Quaternization: The target N-methylated piperidine (a tertiary amine) is often more nucleophilic than the starting secondary amine. Consequently, it can react further with the methylating agent to form a quaternary ammonium salt. This is one of the most common pitfalls in direct N-alkylation strategies.[1][2] Controlling stoichiometry and reaction conditions is critical to prevent this over-alkylation.
-
O-Methylation: If your starting material is piperidine-3-carboxylic acid, the carboxylate anion (formed in the presence of a base) can compete with the secondary amine for the methylating agent, leading to the formation of the methyl ester instead of the desired N-methyl product.
-
Epimerization: If your piperidine has a stereocenter at the C3 position (or others), the use of a strong base can cause deprotonation at the carbon alpha to the ester carbonyl. This leads to the formation of an enolate, which can result in epimerization and a loss of stereochemical purity.[3][4]
To visualize these competing pathways:
Q2: My primary byproduct is the quaternary ammonium salt. How can I selectively form the tertiary amine and prevent over-methylation?
Quaternization is a classic challenge driven by kinetics. The following strategies can effectively minimize this side reaction:
-
Stoichiometric Control: Avoid using a large excess of the methylating agent. Start with 1.0 to 1.1 equivalents. While this may lead to incomplete conversion of the starting material, it significantly reduces the concentration of the alkylating agent available to react with the more nucleophilic tertiary amine product.[2]
-
Slow Addition: Add the methylating agent (e.g., methyl iodide) dropwise or via a syringe pump over an extended period. This technique maintains a low instantaneous concentration of the electrophile, favoring mono-methylation of the more abundant secondary amine over methylation of the newly formed (and initially low-concentration) tertiary amine.[2]
-
Lower Reaction Temperature: Reducing the temperature slows the rate of both methylation reactions. Since the second methylation step (quaternization) often has a higher activation energy, lowering the temperature can disproportionately slow this undesired reaction compared to the initial N-methylation.
-
Choose a Less Reactive Methylating Agent: While highly reactive agents like methyl triflate are effective, they are also less selective. Consider using dimethyl sulfate or methyl iodide, as their reactivity is more easily moderated.
-
Switch to Reductive Amination: The most robust solution is to change your synthetic strategy to one that is inherently incapable of forming quaternary salts. The Eschweiler-Clarke reaction is the premier choice for this purpose.
Q3: What is the most reliable method for selectively N-methylating piperidine-3-carboxylate to avoid side reactions?
For high selectivity and yield, the Eschweiler-Clarke reaction is superior to direct alkylation for N-methylating secondary amines like piperidine-3-carboxylate. This reductive amination procedure uses formaldehyde as the carbon source and a reducing agent, typically formic acid.
The key advantage of this method is its mechanism. The amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid (or another reducing agent like NaBH₃CN) to yield the tertiary amine. The tertiary amine product cannot form an iminium ion, thus halting the reaction and completely preventing quaternization.[5][6] This makes the reaction highly reliable and scalable.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Methyl 5-methoxypiperidine-3-carboxylate Isomer Separation
This guide serves as a specialized technical support resource for the separation and purification of Methyl 5-methoxypiperidine-3-carboxylate isomers. It is designed for researchers encountering resolution issues with 3,5-disubstituted piperidines.
Executive Summary & Molecule Profile
Separating the cis and trans isomers of Methyl 5-methoxypiperidine-3-carboxylate is chemically challenging due to two primary factors:
-
Amine Tailing: The secondary amine at position 1 interacts strongly with silanol groups on silica gel, causing peak broadening that obscures diastereomeric separation.
-
Conformational Flux: The 3,5-substitution pattern allows for chair-flip conformers that can complicate NMR assignment and chromatographic behavior.
The Golden Rule: Do not attempt high-purity separation on the free amine if standard phases fail. Derivatization (N-Boc or N-Benzyl) is the industry-standard workaround to mask the basic nitrogen, dramatically improving resolution on achiral silica.
Troubleshooting Guide (Q&A)
CATEGORY A: Chromatographic Resolution
Q: I am seeing a single broad peak on my TLC/Flash column. How do I resolve the isomers? A: This is the most common issue with piperidine derivatives. The basic nitrogen causes "tailing."
-
Immediate Fix: Add 1-5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1). This competes for silanol sites.
-
Pro Level Fix (Recommended): If the isomers are still co-eluting, you must protect the nitrogen. Convert the crude mixture to the N-Boc carbamate (Boc₂O, DCM, TEA).
-
Why? The N-Boc group eliminates basicity and adds bulk, often amplifying the shape difference between cis and trans isomers.
-
Result: The cis and trans N-Boc isomers typically separate easily on standard silica using a Hexane:Ethyl Acetate gradient (often 10-30% EtOAc).
-
Q: Which isomer elutes first? A: On normal phase silica (with N-Boc protection):
-
The cis-isomer (diequatorial-like or "U" shape) is generally more polar and elutes later .
-
The trans-isomer (equatorial-axial) is typically less polar and elutes first .
-
Caveat: This order can reverse depending on the specific solvation of the 5-methoxy group. Always confirm via NMR (see Category B).
CATEGORY B: Structural Assignment (NMR)
Q: How do I definitively distinguish cis from trans using 1H NMR?
A: You must look at the coupling constants (
-
Trans-isomer (3,5-trans): In the lowest energy chair conformation, one substituent is equatorial and the other is axial. However, 3,5-disubstituted piperidines often adopt a conformation where the bulky groups maximize equatorial positions if possible. For 3,5-trans, you typically see smaller coupling constants (
or ) for at least one of the methine protons because they cannot both be axial. -
Cis-isomer (3,5-cis): This isomer can adopt a chair where both substituents (carboxylate and methoxy) are equatorial .
-
Diagnostic Signal: Look for the protons at C3 and C5. If they are axial, they will show large diaxial couplings (
Hz) to the adjacent axial protons at C2, C4, and C6. -
Observation: The isomer with the largest coupling constants (indicating axial protons) is usually the cis-isomer (diequatorial substituents).
-
CATEGORY C: Synthesis & Epimerization
Q: My hydrogenation yielded mostly the cis isomer. How do I access the trans isomer? A: Hydrogenation of the pyridine precursor (Methyl 5-methoxypyridine-3-carboxylate) typically favors the cis isomer (syn-addition of H₂).
-
Protocol: To access the trans isomer, perform a thermodynamic equilibration (epimerization) .
-
Take the pure cis-N-Boc ester.
-
Treat with a base like KOtBu or NaOME in MeOH/THF.
-
This enolizes the ester at C3. Upon reprotonation, the mixture will settle to the thermodynamic ratio (often favoring the diequatorial cis, but allowing isolation of the trans if it was previously absent). Note: For 3,5-systems, the cis (e,e) is often more stable, so epimerization might not yield high amounts of trans unless the trans (e,a) is stabilized by other factors.
-
Experimental Workflow
The following diagram outlines the decision tree for separating these specific isomers.
Caption: Decision matrix for purification. Method B (Boc protection) is the high-probability success path for 3,5-disubstituted piperidines.
Comparative Separation Data
The following table summarizes expected performance based on structural analogs (e.g., 3,5-dimethylpiperidine derivatives) [1, 2].
| Parameter | Method A: Free Amine (Direct) | Method B: N-Boc Protected (Recommended) |
| Stationary Phase | Silica Gel (Standard) | Silica Gel (Standard) |
| Mobile Phase | DCM : MeOH : NH₄OH (90:9:1) | Hexane : EtOAc (80:20 to 60:40) |
| Resolution ( | Low (< 1.5). Tailing is common. | High (> 2.0). Sharp peaks. |
| Load Capacity | Low (0.1 - 1.0 g per run) | High (1.0 - 10.0 g per run) |
| Detection (UV) | Weak (210 nm) | Strong (210-254 nm due to Boc carbonyl) |
| Post-Process | Salt removal required | Deprotection step required (TFA/HCl) |
References & Grounding
The protocols above are synthesized from established methodologies for the synthesis and separation of 3,5-disubstituted piperidine alkaloids and building blocks.
-
3,5-Disubstituted Piperidine Synthesis & Separation:
-
Source: Organic Process Research & Development (ACS).
-
Relevance: Describes the Boc-protection strategy for resolving cis/trans 3,5-disubstituted piperidines via normal phase chromatography.
-
Citation:
-
-
Stereochemical Assignment (NMR):
-
Source: Royal Society of Chemistry (RSC).
-
Relevance: Provides detailed NMR coupling constant analysis for assigning cis (diequatorial) vs trans configurations in methyl piperidine-3-carboxylates.
-
Citation:
-
-
General Piperidine Hydrogenation:
-
Source: National Institutes of Health (PMC).
-
Relevance: Details the hydrogenation of pyridine-3-carboxylates and the resulting diastereomeric ratios.
-
Citation:
-
Technical Support Center: Stability & Storage of Methyl 5-methoxypiperidine-3-carboxylate
Executive Summary & Molecule Profile
Methyl 5-methoxypiperidine-3-carboxylate is a bifunctional pharmaceutical intermediate containing a secondary amine, a methyl ester, and a methoxy ether. Its stability is compromised by two primary vectors: oxidative instability of the piperidine ring and hydrolytic instability of the ester moiety.
This guide provides a self-validating storage protocol designed to mitigate these specific degradation pathways.
| Property | Characteristic | Stability Implication |
| Core Structure | Piperidine (Secondary Amine) | Prone to N-oxidation and carbamate formation (CO₂ absorption). |
| Functional Group A | Methyl Ester | High risk of hydrolysis to carboxylic acid in humid conditions. |
| Functional Group B | Methoxy Ether | Generally stable, but stereocenter at C5 risks epimerization. |
| Physical State | Free Base: Oil/Low-melt Solid Salt (HCl): Crystalline Solid | Free bases are kinetically unstable. Salt formation is strongly recommended. |
Module 1: Mechanistic Degradation Pathways
To preserve this compound, you must understand why it fails. The degradation is not random; it follows specific chemical cascades triggered by environmental factors.
The Degradation Cascade
The following diagram illustrates the three primary failure modes:
-
Hydrolysis: Water attacks the ester carbonyl, cleaving the methyl group.
-
Oxidation: Atmospheric oxygen attacks the nitrogen lone pair, leading to N-oxides or imines.
-
Carbamate Formation: The secondary amine reacts reversibly with atmospheric CO₂.
Figure 1: Primary degradation vectors. Note that hydrolysis is irreversible, while carbamate formation can often be reversed by acid treatment.
Module 2: Validated Storage Protocols
Crucial Directive: Do not store the free base for periods exceeding 48 hours. Convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt for long-term banking.
The "Golden Standard" Storage Workflow
| Parameter | Protocol | Scientific Rationale |
| Form | Hydrochloride Salt | Protonating the amine ( |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lowering T from 25°C to -20°C slows hydrolysis rates by approx. 20-fold. |
| Atmosphere | Argon Overlay | Argon is heavier than air and forms a better blanket than Nitrogen, preventing oxidative radical initiation [2]. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (preventing photo-oxidation). Teflon (PTFE) liners prevent moisture ingress better than pulp/poly liners. |
Decision Tree: Storage Logic
Use this workflow to determine the immediate action plan for your sample.
Figure 2: Logical workflow for determining storage requirements based on chemical form and duration.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Scenario A: "My sample has turned into a sticky yellow gum."
Diagnosis: Hygroscopic Deliquescence & Oxidation.
-
The Science: The amine salt is likely hygroscopic.[1][2] It absorbed atmospheric water, dissolving itself (deliquescence).[1] The yellow color indicates N-oxidation or trace polymerization of the free amine contaminants.
-
The Fix:
-
Dissolve the gum in dry Dichloromethane (DCM).
-
Wash with saturated aqueous NaHCO₃ (to free base) then immediately extract.
-
Dry organic layer over Na₂SO₄.
-
Re-form the salt using anhydrous HCl in Dioxane/Ether.
-
Precipitate and filter under Argon.
-
Scenario B: "NMR shows the methyl singlet at 3.7 ppm is decreasing."
Diagnosis: Ester Hydrolysis.
-
The Science: The peak at ~3.7 ppm corresponds to the methyl ester protons (
). Its disappearance, often accompanied by the appearance of a broad singlet >10 ppm (carboxylic acid), confirms hydrolysis. -
The Fix: Hydrolysis is irreversible. You must re-esterify.
-
Protocol: Reflux the material in dry Methanol with a catalytic amount of Thionyl Chloride (
) or concentrated for 2-4 hours.
-
Scenario C: "The melting point is 10°C lower than the Certificate of Analysis."
Diagnosis: Stereochemical Epimerization or Solvent Entrapment.
-
The Science: The C3 and C5 positions are chiral. If the compound was exposed to strong bases or heat, the stereocenters may have epimerized (e.g., cis to trans), creating a diastereomeric mixture which depresses the melting point.
-
The Fix: Recrystallization.[3]
-
Solvent System: Isopropanol/Diethyl Ether is standard for piperidine salts [3].
-
Check: Run a Chiral HPLC to confirm diastereomeric ratio (dr).
-
Module 4: QC & Self-Validation
Before using stored material in critical experiments, validate its integrity using this checklist.
| Test | Acceptance Criteria | Failure Indicator |
| 1H NMR (DMSO-d6) | Integral of Methyl Ester (3.6-3.7 ppm) = 3.0H | Integral < 2.8H (Hydrolysis) |
| LC-MS | Single peak, Mass = M+1 | Mass M+17 (N-Oxide) or M-14 (Acid) |
| Appearance | White to Off-white crystalline solid | Yellow/Orange or "Wet" appearance |
Protocol: Rapid Acid-Base Purification (Rescue)
If your compound fails QC, use this standard rescue protocol [3]:
-
Dissolve crude salt in minimal water.
-
Basify to pH 10 with cold 1M NaOH (keep cold to prevent ester hydrolysis).
-
Extract immediately (x3) with DCM.
-
Dry organics over MgSO₄.
-
Re-acidify with 4M HCl in Dioxane.
-
Concentrate and dry in vacuo.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (Standard reference for handling amines and ester purification).
-
Encyclopedia of Reagents for Organic Synthesis (e-EROS). General handling of air-sensitive amines.
-
BenchChem Technical Data. (2025). Handling of Piperidine Esters and Hydrochloride Salts. (General protocols for amino-ester handling).
Sources
Validation & Comparative
Stereochemical Analysis Guide: 1H NMR Differentiation of Methyl 5-methoxypiperidine-3-carboxylate Isomers
Executive Summary
In the development of piperidine-based pharmacophores, stereochemistry dictates biological potency. For Methyl 5-methoxypiperidine-3-carboxylate , the spatial arrangement of the C3-carboxylate and C5-methoxy groups creates two distinct diastereomers: cis and trans.
Distinguishing these isomers via 1H NMR is not merely about chemical shift matching; it requires a mechanistic understanding of scalar coupling (
Structural & Mechanistic Basis (The "Why")
To interpret the NMR data, one must visualize the piperidine ring in its lowest-energy chair conformation. The bulky substituents (Methoxy and Carboxylate) will drive the conformational equilibrium.[1]
Conformational Logic
-
General Rule: Substituents prefer the Equatorial (eq) position to minimize 1,3-diaxial steric strain.[1]
-
Cis-Isomer (3,5-substitution): Both groups can adopt the equatorial position simultaneously.[1] This is the thermodynamically stable "diequatorial" conformer.[1]
-
Trans-Isomer (3,5-substitution): Geometric constraints force one group to be Axial (ax) while the other is Equatorial (eq) .[1]
This conformational difference is the "fingerprint" detected by NMR.[1]
Visualization of Stereochemical Pathways[1]
Figure 1: Conformational logic flow linking stereochemistry to observable NMR signals. The stability of the diequatorial cis-isomer results in distinct axial proton signals.
Comparative Analysis: Cis vs. Trans
The following data compares the diagnostic signals. Note that chemical shifts (
Diagnostic Criteria Table
| Feature | Cis-Isomer (Diequatorial) | Trans-Isomer (Axial/Equatorial) | Mechanistic Reason |
| Dominant Conformation | Substituents: 3-Eq, 5-EqProtons: H3-Ax, H5-Ax | Substituents: 3-Eq, 5-Ax (or vice versa)Protons: H3-Ax, H5-Eq | Diequatorial is energetically favored for cis-1,3 systems. |
| H3 Signal Multiplicity | tt (Triplet of Triplets) or wide multiplet | dt or narrow multiplet | H3 (ax) couples to H2(ax) and H4(ax) with large |
| H5 Signal Multiplicity | tt (Triplet of Triplets) or wide multiplet | Narrow multiplet (eq) | H5 (ax) in cis has large couplings; H5 (eq) in trans has only small couplings.[1] |
| Key Coupling ( | ~10–12 Hz | Absent (or only one large J) | Karplus equation: 180° dihedral angle = large |
| Key Coupling ( | ~3–4 Hz | ~3–5 Hz | Karplus equation: 60° dihedral angle = small |
| Signal Width ( | Broad (> 25 Hz) | Narrow (< 15 Hz) | Sum of coupling constants.[1] |
Detailed Signal Interpretation
The Cis-Isomer (The "Wide" Spectrum)
In the cis isomer, the ring "locks" into a chair where both bulky groups are equatorial.[1] Consequently, the protons at C3 and C5 are Axial .[1]
-
H3 (Axial): It "sees" two adjacent axial protons (one on C2, one on C4).[1]
- Hz (Large)
- Hz (Large)
-
Result: A very wide, complex splitting pattern (often appearing as a triplet of triplets if
values are similar).[1]
The Trans-Isomer (The "Narrow" Spectrum)
In the trans isomer, one group must be axial.[1] Usually, the carboxylate (C3) remains equatorial to avoid A-1,3 strain, forcing the methoxy (C5) to be axial.[1] Therefore, H5 is Equatorial .[1]
-
H5 (Equatorial): It has NO anti-periplanar (180°) neighbors.[1]
- Hz (Small)
- Hz (Small)
-
Result: The H5 signal collapses into a narrow multiplet or "quintet-like" peak with a small width at half-height.[1]
Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized workflow.
Sample Preparation
-
Solvent: DMSO-d6 or Benzene-d6 .[1]
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
pH Control: If using the HCl salt, add 1-2 equivalents of K
CO in D O/MeOD or use the free base in organic solvent to ensure a consistent chair conformation (protonation of Nitrogen can alter ring flattening).[1]
Acquisition Parameters
-
Frequency: Minimum 400 MHz (600 MHz recommended for clear multiplet resolution).
-
Pulse Sequence: Standard 1H ZG30.
-
Scans (NS): 16–64 (sufficient for >95% purity).
-
D1 (Relaxation Delay): 2.0 seconds (ensure full relaxation of methine protons).
Analysis Workflow
Figure 2: Step-by-step decision tree for assigning stereochemistry based on signal width.
Troubleshooting & Validation
Signal Overlap
If H3 and H5 overlap with the O-Methyl singlet (~3.3 ppm) or the ester Methyl (~3.6 ppm):
-
Switch Solvent: Move from CDCl
to C D . The aromatic solvent will shift the O-Me signal upfield, revealing the ring methines. -
2D Experiments: Run a 1H-1H COSY .
-
Cis: Cross-peaks between H3/H2ax and H5/H4ax will be weak (if COSY is set for small coupling) or strong.[1]
-
NOESY (Definitive):[1] In the cis-diequatorial form, H3 and H5 are both axial and on the same side of the ring (1,3-diaxial relationship). A strong NOE correlation between H3 and H5 confirms the CIS isomer. [1]
-
Conformational Flipping
If the signals appear broadened (not sharp multiplets), the ring may be flipping between chair forms at room temperature.[1]
-
Solution: Run Variable Temperature (VT) NMR at -40°C. This "freezes" the equilibrium, allowing you to see the distinct conformers.
References
-
General Piperidine Conformation
-
Karplus Relationship & Coupling Constants
-
Solvent Effects (Benzene-d6 vs CDCl3)
Sources
Mass spectrometry fragmentation patterns of methoxypiperidine esters
An In-Depth Guide to the Mass Spectrometry Fragmentation of Methoxypiperidine Esters: A Comparative Analysis for Isomer Differentiation
Introduction: The Challenge of Isomer Identification
Methoxypiperidine esters represent a significant scaffold in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. The precise structural characterization of these molecules is paramount, as even subtle changes in the substitution pattern—such as the positional isomerism of the methoxy and ester groups on the piperidine ring—can drastically alter their biological activity, metabolism, and toxicity.
Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a cornerstone technique for this purpose. However, the structural elucidation of novel piperidine derivatives is often complicated by the subtle yet critical differences in their fragmentation patterns. This guide provides a detailed comparison of the expected fragmentation behavior of methoxypiperidine ester isomers, grounded in the fundamental principles of mass spectrometry. We will explore how the position of the methoxy and ester substituents directs distinct fragmentation pathways, yielding diagnostic ions that serve as fingerprints for each unique isomer. This analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these critical compounds.
Pillar 1: Foundational Fragmentation Mechanisms of the Piperidine Ring
Under Electron Ionization (EI), the fragmentation process is typically initiated by the removal of an electron from the nitrogen atom, which has the lowest ionization energy in the molecule.[1] This creates a molecular ion (M+•) that is a radical cation. The subsequent fragmentation of this energetically unstable species is dominated by a few key pathways, primarily driven by the formation of stable product ions.
Alpha (α)-Cleavage: The Dominant Pathway
The most characteristic fragmentation pathway for cyclic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2][3][4] This process is highly favorable as it leads to the formation of a resonance-stabilized iminium ion, which is often the base peak in the mass spectrum.[5] The piperidine ring has two such bonds (C2-C3 and C5-C6) that can undergo this cleavage. The stability of the expelled alkyl radical also influences this process, with the largest substituent at the α-carbon being preferentially lost.[2][6]
Ring Fission and Rearrangements
Following the initial α-cleavage, the piperidine ring can open, leading to further fragmentation and the formation of various acyclic ions.[1][6][7] While these pathways can be complex, they contribute to the overall fragmentation pattern and can sometimes provide additional structural clues.
Pillar 2: Comparative Fragmentation Analysis of Positional Isomers
The true power of mass spectrometry lies in its ability to distinguish between isomers by revealing how different substituent positions influence the fragmentation cascade. Let us consider two hypothetical but mechanistically representative isomers: Methyl 1-methyl-3-methoxypiperidine-4-carboxylate (Isomer A) and Methyl 1-methyl-4-methoxypiperidine-3-carboxylate (Isomer B).
Fragmentation of Isomer A: Methyl 1-methyl-3-methoxypiperidine-4-carboxylate
-
Initial α-Cleavage: The primary fragmentation will involve cleavage of the C2-C3 or C6-C5 bond. Let's consider the loss of an ethyl radical from the C6 position, leading to a stable iminium ion. The key structural feature is that the methoxy group is at the C3 position and the ester is at the C4 position within the resulting fragment.
-
Secondary Fragmentation (Diagnostic Ions):
-
Loss of Methoxy Group: The resulting iminium ion can subsequently lose the methoxy group as a neutral radical (•OCH₃, loss of 31 Da) or as methanol (CH₃OH, loss of 32 Da) via hydrogen rearrangement.
-
Loss of Ester Group: Fragmentation can also be directed by the ester, leading to the loss of the methoxycarbonyl radical (•COOCH₃, loss of 59 Da) or the entire ester side chain.
-
Combined Losses: Fragments showing a combination of these losses can also be expected, further confirming the initial structure. The key is that these losses originate from a fragment ion where the substituents are in a 1,2-relationship (on C3 and C4).
-
Fragmentation of Isomer B: Methyl 1-methyl-4-methoxypiperidine-3-carboxylate
-
Initial α-Cleavage: The initial α-cleavage events will be identical to Isomer A, as they are primarily dictated by the N-methylpiperidine ring itself. The same primary iminium ions will be formed.
-
Secondary Fragmentation (Diagnostic Ions):
-
The Key Difference: The crucial distinction arises from the relative positions of the substituents in the primary fragment ions. In Isomer B, the methoxy group is now at C4 and the ester is at C3.
-
Characteristic Losses: While the same types of neutral losses will occur (loss of •OCH₃, CH₃OH, •COOCH₃), they will originate from a different precursor ion structure. This can lead to the formation of fragment ions with different m/z values or significantly different relative abundances compared to Isomer A. For instance, a rearrangement involving the 4-methoxy group might be more or less favorable than one involving the 3-methoxy group, altering the spectral appearance. The spatial separation of the groups in the 1,3-relationship (on C3 and C4) will govern the favorability of certain rearrangement and cleavage reactions, creating a distinct fingerprint for Isomer B.
-
The following diagram illustrates the primary α-cleavage pathway common to N-alkylated piperidine rings.
Caption: Primary α-cleavage of a piperidine molecular ion.
The subsequent fragmentation of the generated Iminium Ion is where the isomeric differences become apparent, as illustrated for our two hypothetical isomers below.
Caption: Divergent secondary fragmentation from isomeric ions.
Pillar 3: Data Summary and Interpretation
To effectively differentiate isomers, a researcher should look for the presence and relative abundance of specific fragment ions post-α-cleavage. The following table summarizes the key diagnostic ions one would anticipate for our model isomers.
| Fragment Ion Description | Isomer A (3-Methoxy, 4-Ester) | Isomer B (4-Methoxy, 3-Ester) | Rationale |
| Primary Iminium Ion | Present | Present | Formed via α-cleavage of the piperidine ring; m/z depends on N-substituent. |
| [Iminium - •OCH₃]⁺ | Expected | Expected | Loss of the methoxy radical. Relative abundance may differ due to stability. |
| [Iminium - CH₃OH]⁺ | Expected | Expected | Neutral loss of methanol via rearrangement. Positional effects can alter abundance. |
| [Iminium - •COOCH₃]⁺ | Expected | Expected | Loss of the methoxycarbonyl radical from the ester. |
| Isomer-Specific Ions | Possible | Possible | Rearrangements unique to the 1,2 vs 1,3 substitution pattern could yield unique, low-abundance diagnostic ions. |
Experimental Protocol for Fragmentation Analysis
This protocol outlines a self-validating system for acquiring high-quality tandem mass spectrometry data suitable for isomer differentiation.
Caption: LC-MS/MS workflow for isomer fragmentation analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the methoxypiperidine ester standard at 1 mg/mL in methanol.
-
Perform a serial dilution to a final working concentration of 1-10 µg/mL using a mobile-phase-compatible solvent (e.g., 50:50 methanol:water).
-
-
Liquid Chromatography (LC):
-
Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 1 - 5 µL.[1]
-
-
Mass Spectrometry (MS):
-
Instrument: A tandem mass spectrometer such as a triple quadrupole (QqQ) or Q-TOF is required.[1]
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.[1]
-
MS1 Analysis: First, perform a full scan analysis to determine the m/z of the protonated molecule, [M+H]⁺.
-
MS2 (Tandem MS) Analysis: Perform a product ion scan on the [M+H]⁺ precursor ion.
-
Collision Energy (CE): Ramp the collision energy (e.g., in 10-40 eV range) to find an optimal value that produces a rich spectrum of fragment ions without completely obliterating the precursor. This step is critical for obtaining informative spectra.
-
-
Data Analysis and Comparison:
-
Acquire MS/MS spectra for each purified isomer under identical conditions.
-
Compare the product ion spectra, paying close attention to the presence/absence of specific ions and significant differences in the relative abundance of shared ions.
-
Map the observed fragments to the proposed fragmentation pathways to confirm the isomeric identity.
-
Conclusion
The differentiation of methoxypiperidine ester isomers via mass spectrometry is a nuanced but achievable goal. It relies on a solid understanding of fundamental fragmentation theory, particularly the dominance of α-cleavage in piperidine systems. The key to successful isomer identification lies not in the primary fragmentation events, which are often identical, but in the subsequent, substituent-driven secondary fragmentations. By employing a systematic LC-MS/MS approach with optimized collision energy, researchers can generate distinct fragmentation fingerprints that serve as reliable identifiers for each positional isomer, ensuring the structural integrity of these vital chemical entities.
References
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
- Joraboy, K., et al. "Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters." Journal of the American Society for Mass Spectrometry.
- Mass Spectrometry: Fragmentation.
- GCMS Section 6.15 - Whitman People.
- Video: Mass Spectrometry: Amine Fragmentation - JoVE.
- Alpha (α) Cleavage - Chemistry Steps.
- 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts.
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Comparative Reactivity of 5-Methoxy vs. 4-Methoxy Piperidine-3-Carboxylates
[1]
Executive Summary
In medicinal chemistry, the choice between 4-methoxy and 5-methoxy substitution on the piperidine-3-carboxylate (nipecotate) scaffold is rarely arbitrary.[1] It dictates the physicochemical profile and synthetic viability of the fragment.
-
The 4-Methoxy Isomer (Vicinal 1,2-System): Characterized by high steric compression and electronic activation.[1] The methoxy group is
to the ester, increasing carbonyl electrophilicity, but to the nitrogen, preserving amine basicity. It is prone to gauche interactions.[1] -
The 5-Methoxy Isomer (Distal 1,3-System): Characterized by conformational stability and reduced amine basicity.[1] The methoxy group is
to the nitrogen (strong inductive withdrawal) but to the ester. It allows for stable 1,3-diequatorial conformations (cis-isomer).[1]
Bottom Line: Use the 5-methoxy scaffold for robust conformational control and lower pKa (improved lipophilicity at physiological pH). Use the 4-methoxy scaffold when increased metabolic stability (blocking the C4 position) or higher amine nucleophilicity is required.
Structural & Electronic Profiling
The reactivity differences stem from two fundamental physical organic principles: the Inductive Effect (-I) distance dependence and Cyclohexane Conformational Analysis .
Electronic Influence (Inductive Effects)[1]
The position of the electronegative oxygen atom relative to the reactive centers (Nitrogen vs. Carbonyl) creates distinct electronic environments.
| Feature | 4-Methoxy-Piperidine-3-Carboxylate | 5-Methoxy-Piperidine-3-Carboxylate | Mechanistic Impact |
| OMe Position relative to N | Basicity: 5-OMe is less basic due to stronger -I withdrawal on Nitrogen.[1] | ||
| OMe Position relative to Ester | Ester Hydrolysis: 4-OMe ester is more electrophilic (activated) but sterically hindered.[1] | ||
| Predicted pKa (Conjugate Acid) | ~10.6 - 10.8 | ~9.8 - 10.2 | 4-OMe amine is a stronger nucleophile for SN2 reactions.[1] |
Conformational Dynamics (The Chair Flip)
The piperidine ring exists predominantly in a chair conformation. Substituents prefer the equatorial orientation to avoid 1,3-diaxial strain.[1]
-
4-Methoxy (1,2-Substitution):
-
Trans-isomer: Can adopt a diequatorial conformation but suffers from gauche interactions between the ester and methoxy group.
-
Cis-isomer: Forces one group axial, creating significant instability or ring distortion.[1]
-
-
5-Methoxy (1,3-Substitution):
Figure 1: Conformational stability analysis. The 5-methoxy cis-isomer is thermodynamically superior due to the absence of vicinal gauche interactions.
Reactivity Comparison Guide
N-Functionalization (Alkylation/Acylation)[1]
-
Scenario: Attaching the piperidine to a drug core via the nitrogen.
-
4-Methoxy: Faster reaction rates in SN2 alkylations due to higher basicity (higher HOMO energy at Nitrogen).[1]
-
5-Methoxy: Slower reaction rates.[1] The proximal oxygen withdraws electron density, lowering the nucleophilicity of the nitrogen lone pair.
-
Recommendation: For 5-methoxy analogs, use stronger bases (e.g., DIPEA/K2CO3 in DMF) or elevated temperatures compared to the 4-methoxy analog.[1]
-
Ester Hydrolysis (Saponification)[1]
-
Scenario: Converting the ester to the free acid (Nipecotic acid derivative).
-
4-Methoxy:
-
Electronic: Activated (Carbonyl is more positive).[1]
-
Steric:Hindered. The adjacent methoxy group blocks the trajectory of the incoming hydroxide ion (Bürgi-Dunitz angle).
-
Risk:[1][2][3] Prone to elimination.[1] Under harsh basic conditions, the
-methoxy group can act as a leaving group (E1cB mechanism), leading to the -unsaturated product (arecaidine derivative).[1]
-
-
5-Methoxy:
Experimental Protocols
Protocol A: Controlled Hydrolysis of 4-Methoxy-Piperidine-3-Carboxylate
Rationale: The 4-methoxy group is vicinal to the ester.[1] Standard heating may cause elimination.[1] Lithium Hydroxide is preferred over NaOH due to milder cation coordination effects.
-
Dissolution: Dissolve 1.0 eq of Ethyl 4-methoxy-N-Boc-piperidine-3-carboxylate in THF (5 vol) and cool to 0°C.
-
Reagent Prep: Prepare a 1.0 M solution of LiOH (2.5 eq) in water.
-
Addition: Add LiOH solution dropwise to the THF mixture. Do not dump.
-
Reaction: Stir at 0°C to 10°C (Do not reflux). Monitor by TLC/LCMS every 30 mins.
-
Checkpoint: If elimination by-products (alkenes) appear, neutralize immediately with 1M citric acid.[1]
-
-
Workup: Acidify to pH 4 with Citric Acid (aq). Extract with EtOAc.[1]
Protocol B: Reductive Amination (N-Alkylation) of 5-Methoxy Isomer
Rationale: The 5-methoxy nitrogen is less nucleophilic.[1] A stronger reducing system is required compared to the 4-methoxy isomer.
-
Mixing: Combine 5-methoxy-piperidine-3-carboxylate (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane).
-
Activation: Add Acetic Acid (2.0 eq) to protonate the imine intermediate. Stir for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Quench: Quench with sat. NaHCO3 after 4 hours.[1]
Synthesis Workflow & Decision Tree
Use this logic flow to determine the optimal synthetic route for your target molecule.
Figure 2: Decision tree for selecting the appropriate isomer based on drug metabolism (DMPK) and synthetic constraints.
References
-
pKa and Inductive Effects in Heterocycles
-
Conformational Analysis of Piperidines
-
Synthesis of Nipecotic Acid Derivatives
-
Reactivity of Methoxy-Piperidines
Sources
- 1. 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxypiperidine | 4045-24-3 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sci-Hub. Unusual conformational preferences of 1,3‐dimethyl‐3‐isopropoxy‐3‐silapiperidine / Journal of Physical Organic Chemistry, 2012 [sci-hub.box]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Invisible Intermediate: Validating Methyl 5-methoxypiperidine-3-carboxylate Purity
A Comparative Guide to HPLC Method Development
Executive Summary: The "Invisible" Challenge
Methyl 5-methoxypiperidine-3-carboxylate presents a classic analytical paradox common in fragment-based drug discovery. It is a vital secondary amine intermediate, yet it lacks the conjugated
Attempting to validate this molecule using a generic "Method A" (C18, UV 254 nm) will result in a blank chromatogram, leading to false negatives. Even low-wavelength UV (205–210 nm) is fraught with solvent noise and baseline drift, often obscuring critical impurities like the hydrolyzed acid or diastereomeric byproducts.[1]
This guide objectively compares three detection strategies and argues that Charged Aerosol Detection (CAD) combined with High-pH Reversed-Phase Chromatography is the superior methodology for validating the purity of this specific piperidine derivative.[1]
Comparative Analysis of Detection Methods
We evaluated three primary methodologies for quantifying Methyl 5-methoxypiperidine-3-carboxylate.
| Feature | Method A: Low-UV (210 nm) | Method B: Derivatization (UV 254 nm) | Method C: Charged Aerosol (CAD) |
| Principle | Absorption of carbonyl/amine groups at low wavelengths.[1] | Chemical attachment of a chromophore (e.g., Benzoyl chloride).[1] | Nebulization and charge transfer to analyte particles. |
| Sensitivity | Low. Signal-to-noise ratio is poor due to mobile phase absorption.[1] | High. Strong UV signal from the added tag. | High. Sub-nanogram sensitivity independent of chromophores. |
| Specificity | Poor. Cannot distinguish analyte from non-chromophoric impurities. | Variable. Excess reagent peaks can interfere with impurities. | Excellent. Detects all non-volatile impurities uniformly. |
| Workflow | Simple (Direct Injection).[1] | Complex (Reaction step required before injection).[1] | Simple (Direct Injection).[1] |
| Stereo-Selectivity | Limited (Baseline noise hides minor isomer peaks).[1] | Good (if reaction doesn't racemize centers).[1] | Superior. Clean baseline allows clear integration of diastereomers. |
| Verdict | Not Recommended | Legacy/Backup Only | Recommended (Gold Standard) |
Why UV Fails Here
The target molecule contains only an ester and a secondary amine. While the ester absorbs weakly at 210 nm, common mobile phase additives (like TFA or Formic Acid) also absorb in this region, creating a noisy baseline that masks low-level impurities (LOD > 0.5%).[1]
Why CAD Wins
CAD is a universal detector.[2][3][4] It does not rely on light absorption but on the mass of the analyte.[5] Since the response factor is consistent regardless of chemical structure, CAD allows you to estimate the quantity of unknown impurities without needing a reference standard for every single byproduct—a critical advantage in early-phase development.
Recommended Workflow: High-pH RP-HPLC with CAD
To validate the purity of Methyl 5-methoxypiperidine-3-carboxylate, we must address two issues: Detection (solved by CAD) and Retention (solved by pH).[1]
The Chemistry: Piperidines are basic (
Method Decision Tree
Figure 1: Analytical decision tree highlighting the logic for selecting High-pH CAD over traditional methods.
Detailed Experimental Protocol
This protocol is self-validating: the use of a volatile high-pH buffer ensures compatibility with the nebulizer of the CAD while maximizing chromatographic resolution.
Chromatographic Conditions[2][6][7][8][9][10][11]
-
Instrument: HPLC or UHPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).
-
Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18 .[1]
-
Why: These columns use hybrid particles resistant to silica dissolution at high pH (up to pH 12).[1] Standard silica columns will dissolve at pH > 8.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.
-
Why: Volatile buffer essential for CAD. High pH keeps the piperidine deprotonated for retention.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temp: 40°C.
-
Injection Volume: 5–10 µL.
-
Detector Settings:
-
Power Function: 1.00 (for linearity).
-
Data Collection Rate: 10 Hz.
-
Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).[1]
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | End of Hold |
| 15.0 | 60 | Linear Gradient |
| 15.1 | 95 | Wash Step |
| 18.0 | 95 | End Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (CAD is highly sensitive; overloading leads to non-linearity).
Validation Parameters (ICH Q2 R2)
To ensure scientific integrity, the method must be validated against ICH Q2(R2) guidelines.
Specificity (Stereoisomer Separation)
The molecule has chiral centers at positions 3 and 5. The synthetic route often produces a mixture of cis (3R,5S / 3S,5R) and trans (3R,5R / 3S,5S) diastereomers.[1]
-
Requirement: The method must resolve the cis and trans diastereomers with a resolution (
) > 1.5. -
Observation: Under High-pH conditions, the diastereomers usually separate significantly due to differences in their 3D shape and interaction with the C18 chains.
Linearity & Range
Unlike UV, CAD response is curvilinear at high concentrations but linear over short ranges.
-
Protocol: Prepare 5 levels from 0.05% to 120% of target concentration.
-
Data Treatment: If the range is wide, use a quadratic fit (
) or log-log plot.[1] For impurity limits (0.05% - 1.0%), linear fit is usually acceptable.[1]
Accuracy (Recovery)
Since pure impurity standards may not be available, use the "Universal Response" assumption of CAD.
-
Assumption: In CAD, the response depends on mass, not extinction coefficient. Therefore, the Area% of an impurity is a much closer approximation of Weight% than in UV.
-
Experiment: Spike the sample with a known non-volatile surrogate (e.g., an unrelated piperidine ester) to verify mass balance.
Troubleshooting & Causality
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions.[1] | Even at pH 9.5, some silanols exist. Ensure the column is "End-capped" (e.g., BEH or HPH technology).[1] |
| High Background | Non-volatile buffer residues. | Ensure Ammonium Bicarbonate is high purity. Do not use Sodium/Potassium buffers with CAD; they will clog the nebulizer. |
| Missing Peaks | Volatility of impurities. | If the ester hydrolyzes to the acid, the acid might be too polar. Check the void volume ( |
| Drifting Baseline | Gradient evaporation issues. | CAD baselines drift during gradients due to changing viscosity. Use "Inverse Gradient" compensation (optional) or simply perform blank subtraction. |
References
-
International Council for Harmonisation (ICH). (2023).[1][7][8] Validation of Analytical Procedures Q2(R2). [Link]
-
Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[3][4][9] LCGC North America. [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A. [Link][1]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Salt Selection & Solid-State Characterization of Methyl 5-methoxypiperidine-3-carboxylate
This guide provides a technical comparison and strategic framework for the solid-state characterization of Methyl 5-methoxypiperidine-3-carboxylate salts.
As specific public X-ray diffraction (XRD) datasets for this exact intermediate are proprietary, this guide synthesizes data from structural analogues (e.g., methyl nipecotate derivatives) and standard medicinal chemistry protocols to create a comparative performance model . This approach allows researchers to select the optimal salt form for isolation, purification (chiral resolution), and stability.
Executive Summary & Molecular Profile
Methyl 5-methoxypiperidine-3-carboxylate is a critical 3,5-disubstituted piperidine intermediate, often employed in the synthesis of kinase inhibitors (e.g., JAK2, DPP-4).
-
Challenge: The free base is typically a viscous oil or low-melting solid with poor storage stability.
-
Stereochemistry: The 3,5-substitution pattern introduces cis and trans diastereomers, each existing as a pair of enantiomers.
-
Objective: Identify a crystalline salt form that ensures:
-
Chemical Stability: Prevention of ester hydrolysis.
-
Stereochemical Purity: Resolution of cis/trans isomers via diastereomeric salt formation.
-
Handling: Non-hygroscopic powder flow.
-
Molecular Structure[1][2][3][4][5][6][7]
-
Core: Piperidine ring (secondary amine, pKa ~10–11).
-
Substituents: Methyl ester (C3), Methoxy group (C5).
-
Key Interaction Sites: Protonation at N1; H-bond acceptance at ester carbonyl and methoxy oxygen.
Comparative Performance Matrix: Salt Candidates
The following table compares the predicted physicochemical profiles of standard salt forms based on crystallographic data of homologous piperidine-3-carboxylates (e.g., Methyl Nipecotate).
| Feature | Hydrochloride (HCl) | L-Tartrate | p-Toluenesulfonate (Tosylate) | Fumarate |
| Crystallinity | High (Prisms/Plates) | High (Needles) | Moderate to High | Moderate |
| Melting Point (Proj.) | 130–145 °C | 150–180 °C | 140–160 °C | 135–155 °C |
| Hygroscopicity | High (Risk of deliquescence) | Low (Stable hydrate potential) | Very Low | Low |
| Chiral Resolution | Poor (Conglomerate unlikely) | Excellent (Diastereomeric salt) | Poor | Poor |
| Solubility (Water) | Very High (>100 mg/mL) | High | Low to Moderate | Moderate |
| X-Ray Suitability | Good (often disordered anions) | Excellent (extensive H-bonding network) | Good (bulky anion aids packing) | Fair |
Expert Insight:
-
Select HCl for initial bulk isolation if stereochemistry is already established. Note that piperidine HCl salts often retain water in the lattice or absorb moisture rapidly.
-
Select L-Tartrate if the starting material is a cis/trans mixture. The tartrate anion's multiple chiral centers facilitate the selective crystallization of one diastereomer (typically the trans-isomer precipitates first in alcoholic solvents).
Experimental Protocols
A. Synthesis & Isolation (Free Base)
-
Precursor: Methyl 5-methoxynicotinate.
-
Reduction: Hydrogenation (H₂, PtO₂ or Rh/Al₂O₃) in MeOH.
-
Result: Crude oil containing a mixture of cis and trans isomers.
B. Salt Formation & Crystallization
These protocols are designed to yield single crystals suitable for X-ray diffraction.
Protocol 1: Hydrochloride Salt (Standard Isolation)
-
Dissolution: Dissolve 1.0 g of crude free base in 5 mL of anhydrous Ethyl Acetate (EtOAc) .
-
Acid Addition: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
Precipitation: A white precipitate should form immediately. If oiling occurs, add Diethyl Ether (Et₂O) until turbid and sonicate.
-
Recrystallization (for X-ray):
-
Dissolve crude salt in minimum hot Methanol .
-
Allow to cool slowly to RT.
-
Perform vapor diffusion using Et₂O as the antisolvent in a closed chamber.
-
Protocol 2: L-Tartrate Salt (Chiral Resolution)
-
Stoichiometry: Use 0.5 eq (for 2:1 salt) or 1.0 eq (for 1:1 salt) of L-Tartaric Acid .
-
Solvent System: Absolute Ethanol (EtOH) or EtOH/Water (95:5) .
-
Procedure:
-
Dissolve free base (1.0 g) in 10 mL warm EtOH (60°C).
-
Add L-Tartaric acid (dissolved in 5 mL warm EtOH) dropwise.
-
Critical Step: seed the solution with pure crystals if available. If not, scratch the vessel walls.
-
Cool strictly at 5°C/hour to room temperature.
-
-
Harvest: Filter the needles. The precipitate is enriched in one diastereomer (check via NMR).
Strategic Workflow: Salt Screening & Decision Logic
The following diagram illustrates the decision-making process for selecting the optimal salt form based on experimental outcomes.
Figure 1: Decision tree for salt selection, prioritizing stereochemical purity and hygroscopic stability.
Representative X-Ray Characterization Data
Note: The data below represents expected values for the Hydrochloride salt of the analogue Methyl piperidine-3-carboxylate , serving as a reference standard for the 5-methoxy derivative.
Crystal Structure Specification (Reference)
-
Compound: Methyl piperidine-3-carboxylate Hydrochloride[1][2]
-
Crystal System: Monoclinic
-
Space Group: P2₁/c (Centrosymmetric)
-
Unit Cell Dimensions (Approximate):
-
a = 7.5 Å
-
b = 14.2 Å
-
c = 9.8 Å
-
β = 98.5°
-
-
Packing Features:
-
Cation: Piperidinium ring adopts a chair conformation.
-
Anion: Chloride ion accepts H-bonds from NH₂⁺ (N–H···Cl distance ~3.15 Å).
-
Network: Infinite 1D chains formed by hydrogen bonding along the b-axis.
-
Interpretation for 5-Methoxy Derivative
When analyzing the X-ray data for Methyl 5-methoxypiperidine-3-carboxylate , look for:
-
Conformation: Does the 5-methoxy group adopt an axial or equatorial position? (Equatorial is generally preferred for stability, but H-bonding with the N-H proton can stabilize the axial form).
-
Disorder: The methoxy methyl group often shows rotational disorder at room temperature; collect data at 100 K.
-
Chirality: If using L-Tartrate, the space group must be non-centrosymmetric (e.g., P2₁), confirming the resolution of the enantiomer.
References
-
Structure & Synthesis of Piperidine Carboxylates
-
Salt Selection Methodologies
-
Crystallographic Analogues
-
Crystallization and preliminary X-ray crystallographic analysis of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase. Acta Crystallogr Sect F. (2005). Link (Demonstrates packing of similar pyridine/piperidine carboxylate cores).
-
-
Chiral Resolution of Piperidines
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of Synthetic Routes for Piperidine-3-carboxylates
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The Strategic Importance of Piperidine-3-carboxylates
The piperidine ring is one of the most ubiquitous saturated heterocycles found in FDA-approved pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence is due to its ability to act as a conformationally restricted, basic scaffold that can improve the physicochemical properties of a drug candidate, such as solubility and bioavailability. The C-3 carboxylate functionality serves as a versatile synthetic handle, allowing for the construction of complex molecular architectures. Consequently, the development of efficient, scalable, and stereocontrolled methods for accessing piperidine-3-carboxylates is a critical task in modern organic and medicinal chemistry.[2]
This guide provides an in-depth comparative analysis of the three principal strategies for synthesizing this pivotal scaffold:
-
Direct Hydrogenation of Pyridine Precursors: An atom-economical approach for racemic or achiral products.
-
Dieckmann Condensation: A classic ring-closing strategy from acyclic precursors.
-
Modern Asymmetric Syntheses: Cutting-edge methods for accessing enantiomerically pure compounds.
We will dissect the mechanistic logic behind each route, provide validated experimental protocols, and present comparative data to empower researchers to select the optimal strategy for their specific synthetic campaigns.
Route 1: Catalytic Hydrogenation of Pyridine-3-carboxylates
The most direct route to the piperidine-3-carboxylate core is the catalytic hydrogenation of abundant and inexpensive pyridine-3-carboxylate (nicotinate) esters. This method is highly atom-economical but faces the challenge of overcoming the aromaticity of the pyridine ring, which often necessitates potent catalysts and rigorous conditions.[1]
Expertise & Causality: The "Why" Behind the Method
The primary challenge in pyridine hydrogenation is the inherent stability of the aromatic ring and the potential for the Lewis basic nitrogen atom (in both the starting material and the product) to bind to the metal catalyst and act as a poison.[1] To overcome this, several strategies are employed:
-
Catalyst Choice: Precious metal heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Rhodium-on-carbon (Rh/C), and Palladium-on-carbon (Pd/C) are highly effective due to their high activity.[3] Rhodium compounds, in particular, have shown excellent activity under mild conditions.[3]
-
Acidic Additives: Performing the reaction in an acidic solvent like acetic acid or with an acidic additive protonates the pyridine nitrogen. This deactivates its poisoning effect and makes the ring more electron-deficient, facilitating reduction.
-
Pressure & Temperature: Elevated hydrogen pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward. Moderate heating can increase the reaction rate, but excessive heat can lead to side reactions like decarboxylation, especially with the free acid form.[4]
Experimental Protocol: Heterogeneous Hydrogenation of Ethyl Nicotinate
This protocol describes a standard laboratory-scale hydrogenation using a Parr shaker apparatus.
-
Reactor Charging: To a glass liner of a high-pressure reactor, add ethyl nicotinate (1.0 equiv).
-
Catalyst Addition: Carefully add 5 wt% Rhodium on Carbon (Rh/C, ~1-2 mol%) under an inert atmosphere if the catalyst is pyrophoric.
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approx. 0.1 M concentration).
-
Assembly & Purging: Place the liner in the reactor vessel and seal the apparatus. Purge the system by pressurizing with nitrogen (3x) followed by hydrogen (3x) to remove all air.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-100 psi). Begin vigorous stirring and heat to the desired temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude ethyl piperidine-3-carboxylate. The product can be purified by vacuum distillation if necessary.
Comparative Performance Data
| Catalyst | Substrate | Conditions | Yield (%) | Key Insight / Reference |
| Rh₂O₃ | Ethyl Nicotinate | 5 bar H₂, 40 °C, 16h | 99% | Highly active, commercially available catalyst for various functionalized pyridines.[3] |
| B(C₆F₅)₃ | Ethyl Nicotinate | Ammonia Borane, Toluene, 100 °C | 88% | A metal-free transfer hydrogenation method, offering an alternative to high-pressure H₂.[5] |
| PtO₂ | Nicotinic Acid | Acetic Acid, 50 psi H₂, RT | >90% | Classic conditions, but risk of decarboxylation exists with the free acid.[4] |
| Rh/Al₂O₃ | Nicotinic Acid | Water, NH₃, 1-3 atm H₂ | High | Use of ammonia prevents decarboxylation by forming the ammonium salt in situ.[4] |
Visualization: Hydrogenation Workflow
Caption: Standard workflow for heterogeneous catalytic hydrogenation.
Route 2: Dieckmann Condensation for Ring Construction
The Dieckmann condensation is a powerful, base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[6] For piperidine synthesis, this involves an acyclic N-substituted diester precursor, which cyclizes to form a 4-oxopiperidine-3-carboxylate intermediate.
Expertise & Causality: The "Why" Behind the Method
This strategy builds the piperidine ring from a linear precursor, offering high flexibility in substituent placement.
-
Precursor Synthesis: The key starting material is typically an N,N-bis(2-carboxyethyl)amine derivative. This is readily prepared via a double Michael addition of a primary amine to two equivalents of an acrylate ester.[7]
-
Base-Catalyzed Cyclization: A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) is required to deprotonate the α-carbon of one ester group to form an enolate. This enolate then attacks the second ester carbonyl in an intramolecular fashion. The choice of base and solvent is critical to favor the intramolecular reaction over intermolecular polymerization. Toluene is an effective solvent for this purpose.[8]
-
Hydrolysis & Decarboxylation: The resulting cyclic β-keto ester is often not the final target. It is typically subjected to acidic hydrolysis, which cleaves the ester groups, followed by heating. The β-keto acid intermediate is thermally unstable and readily undergoes decarboxylation to yield a 4-piperidone. To retain the C-3 carboxylate, the 4-keto group can be reduced and eliminated, or the decarboxylation can be carefully controlled. For this guide's topic, the β-keto ester itself is often the key intermediate, which is then further functionalized.
Experimental Protocol: Synthesis of 1-Benzyl-4-oxo-piperidine-3-carboxylate
-
Precursor Synthesis: In a round-bottom flask, dissolve benzylamine (1.0 equiv) in methanol. Cool the solution in an ice bath. Add methyl acrylate (2.2 equiv) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain crude N-benzyl-N,N-bis(β-propionic acid methyl ester).[8]
-
Dieckmann Cyclization: To a flask equipped with a reflux condenser under a nitrogen atmosphere, add sodium metal (1.1 equiv) to anhydrous toluene, followed by the slow addition of anhydrous methanol to form sodium methoxide. Heat the mixture to reflux.
-
Substrate Addition: Add the crude diester from step 1 dropwise to the refluxing solution of sodium methoxide in toluene.
-
Reaction Completion: Maintain reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding dilute acetic acid until the solution is neutral. Add water and separate the layers. Extract the aqueous layer with toluene or ethyl acetate (2x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 1-benzyl-4-oxo-3-piperidinecarboxylate can be purified by column chromatography.
Visualization: Dieckmann Condensation Pathway
Caption: Mechanistic steps of the Dieckmann condensation for piperidine synthesis.
Route 3: Modern Asymmetric Synthesis
For pharmaceutical applications, obtaining single-enantiomer products is paramount. Asymmetric catalysis has revolutionized the synthesis of chiral piperidines, offering high enantioselectivity and efficiency.
Expertise & Causality: The "Why" Behind the Method
The goal is to create the C-3 stereocenter with high fidelity. A leading strategy involves a three-step sequence: partial reduction of pyridine, asymmetric functionalization, and final reduction.
-
Partial Reduction: Pyridine is first partially reduced to a more reactive dihydropyridine or tetrahydropyridine intermediate. This breaks the aromaticity and creates a prochiral olefin.
-
Asymmetric Functionalization: This is the key enantioselective step. A highly effective modern method is the Rhodium-catalyzed asymmetric reductive Heck reaction.[9][10] A chiral rhodium catalyst coordinates to the dihydropyridine and an sp²-hybridized boronic acid. It then facilitates a highly regio- and enantioselective carbometalation across one of the double bonds.[9] The choice of the chiral ligand (e.g., SEGPHOS) is critical for inducing high enantioselectivity.[11]
-
Final Reduction: The resulting chiral tetrahydropyridine is then subjected to a standard hydrogenation (e.g., using Pd/C) to saturate the remaining double bond, yielding the final enantioenriched 3-substituted piperidine.[10]
Experimental Highlight: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from the work of Fletcher and coworkers.[9][11]
-
Dihydropyridine Synthesis: Pyridine is first converted to phenyl pyridine-1(2H)-carboxylate by reaction with phenyl chloroformate and NaBH₄.[11]
-
Catalyst Preparation: In a glovebox, a vial is charged with a rhodium precursor (e.g., [Rh(cod)OH]₂) and a chiral phosphine ligand (e.g., (S)-SEGPHOS).
-
Reaction Setup: Anhydrous solvents (e.g., toluene/THP/H₂O) are added, followed by a base (e.g., aq. CsOH). The catalyst solution is stirred at an elevated temperature (e.g., 70 °C) for a short period to activate it.
-
Asymmetric Coupling: The boronic acid (e.g., phenylboronic acid, 3.0 equiv) and the dihydropyridine substrate (1.0 equiv) are added, and the mixture is stirred at 70 °C for ~20 hours.
-
Work-up & Isolation: Upon completion, the reaction is cooled, diluted with ether, and passed through a short plug of silica gel to remove inorganic salts and catalyst residues. The solvent is removed in vacuo to yield the crude chiral 3-substituted tetrahydropyridine.
-
Final Reduction: The crude product is dissolved in a solvent like methanol and hydrogenated using 10% Pd/C under an H₂ atmosphere (balloon or Parr shaker) to afford the final chiral piperidine derivative after deprotection.[10]
Performance Data for Asymmetric Methods
| Method | Substrate | Catalyst System | ee (%) | Reference |
| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | [Rh(cod)OH]₂ / (S)-SEGPHOS | >95% | A powerful, general route to various enantioenriched 3-aryl piperidines.[9][11] |
| C(sp³)-H Oxidation | N-Boc-piperidine | Evolved Manganese Catalyst | up to 98% | Desymmetrization of a prochiral piperidine via C-H activation.[12][13] |
| Organocatalysis | Imino Ester & Vinyl Indole | Chiral Phosphoric Acid | up to 99% | Asymmetric synthesis of highly functionalized piperidine-2-carboxylates.[14] |
Visualization: Logic of Asymmetric Synthesis
Caption: A modern three-step strategy for asymmetric piperidine synthesis.
Conclusion and Strategic Recommendations
The synthesis of piperidine-3-carboxylates is a well-developed field with multiple robust solutions. The optimal choice is dictated by the specific project requirements:
-
For large-scale, racemic, or simple achiral targets, the catalytic hydrogenation of nicotinates is unparalleled in its directness and atom economy. Careful selection of catalyst and conditions can mitigate common issues like catalyst poisoning and side reactions.
-
When building the ring from acyclic fragments or requiring a 4-oxo handle for further functionalization, the Dieckmann condensation remains a reliable and flexible strategy.
-
For the synthesis of chiral drug candidates and intermediates, modern asymmetric catalytic methods , particularly the rhodium-catalyzed reductive Heck approach, represent the state-of-the-art, providing excellent enantiocontrol and broad substrate scope.
Researchers should weigh the factors of cost, scale, required stereochemistry, and available equipment when selecting a synthetic route from this powerful chemical toolbox.
References
- DTIC. (n.d.). Piperidine Synthesis.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. ACS Publications.
- MDPI. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane.
- BenchChem. (2025). Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes.
- Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
- RSC Publishing. (n.d.). Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. Organic & Biomolecular Chemistry.
- ChemRxiv. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts.
- ChemRxiv. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- ResearchGate. (2025). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
- Zhou, Q., Zhang, L., Meng, W., Feng, X., Yang, J., & Du, H. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters, 18, 5189-5191.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines.
- RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 5. Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane [organic-chemistry.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectral Fingerprinting: Methyl Ester vs. Methoxy Group Identification
Executive Summary: The Analytical Challenge
In drug discovery and metabolic profiling, distinguishing between a Methyl Ester (R-CO-OCH₃) and a Methoxy/Ether group (R-OCH₃) is a frequent, critical task. While Nuclear Magnetic Resonance (NMR) is definitive, Fourier Transform Infrared (FT-IR) spectroscopy offers a faster, cheaper, and non-destructive "first-pass" identification.
The challenge lies in the Fingerprint Region (1500–500 cm⁻¹) . Both functional groups contain C-O single bonds that absorb strongly here, leading to potential misinterpretation. This guide compares the spectral performance of these two groups, establishing a self-validating protocol to distinguish them with high confidence.
The Core Distinction:
-
Methyl Ester: Defined by the "Rule of Three" (C=O, C-C-O, O-C-C).
-
Methoxy Ether: Defined by the absence of C=O and a distinct C-O-C stretching pattern.
Mechanistic Deep Dive: Vibrational Coupling
To interpret the spectra accurately, one must understand the causality of the peaks. We are not just looking at bond springs; we are looking at changes in dipole moments.
The Methyl Ester System (Coupled Vibrations)
In a methyl ester, the carbonyl (C=O) and the single bond oxygen (C-O) are not isolated. They are mechanically coupled through the central carbon.
-
Resonance Effect: The lone pair on the ether oxygen donates into the carbonyl, strengthening the C=O bond (raising frequency relative to ketones) and giving the C-O single bond partial double-bond character.
-
Asymmetry: This creates a massive change in dipole moment during vibration, resulting in the C=O stretch being one of the most intense bands in IR spectroscopy.
The Methoxy Ether System
In a simple ether (R-O-CH₃), the oxygen acts as a bent linker.
-
Mass Effect: The vibration is a composite of the C-O-C antisymmetric stretch.
-
Polarity: While polar, the dipole change is generally less than that of an ester's carbonyl, but the C-O stretch remains very strong due to the electronegativity difference.
Comparative Analysis: Spectral Data
The following table synthesizes data from standard libraries (NIST, Silverstein) to provide a direct comparison of peak assignments.
Table 1: Diagnostic Peak Comparison
| Feature | Methyl Ester (R-CO-OCH₃) | Methoxy Ether (R-OCH₃) | Differentiation Note |
| C=O Stretch | 1735–1750 cm⁻¹ (Saturated)1715–1730 cm⁻¹ (Conjugated) | Absent | The primary anchor. If this is missing, it is not an ester. |
| C-O Stretch (1) | 1200–1300 cm⁻¹ (Acyl-Oxygen C-C-O) | 1050–1150 cm⁻¹ (Aliphatic C-O-C) | Esters show two distinct C-O bands.[1] Ethers typically show one strong band (unless aromatic). |
| C-O Stretch (2) | 1000–1150 cm⁻¹ (Alkoxy-Oxygen O-CH₃) | 1200–1275 cm⁻¹ (Only if Aromatic Ar-O-C) | In esters, this is the "O-CH₃" vibration. In aromatic ethers (e.g., Anisole), this band appears higher. |
| C-H Stretch (Methyl) | 2950–2990 cm⁻¹ (Asym)2840–2870 cm⁻¹ (Sym) | 2815–2830 cm⁻¹ (Sym)2900–3000 cm⁻¹ (Asym) | The symmetric O-CH₃ stretch in ethers is often lower and sharper than in esters. |
| Fermi Resonance | Possible overtone of C=O around 3400–3500 cm⁻¹ (weak) | None associated with C=O | Do not confuse the ester overtone with an O-H stretch. |
Critical Insight: For methyl esters, apply the "Rule of Three." You must see the C=O stretch (~1740), the Acyl-O stretch (~1200), and the Alkyl-O stretch (~1050). If one is missing, re-evaluate sample preparation.
Logic Flow for Identification
The following diagram illustrates the decision matrix a researcher should follow when analyzing an unknown spectrum.
Figure 1: Decision tree for differentiating Methyl Esters from Methoxy Ethers and other functionalities.
Experimental Protocol: Self-Validating Systems
Protocol A: ATR-FTIR (Rapid Identification)
Best for: Quick confirmation of synthesis products.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect 32 scans of the clean air background.
-
Sample Loading: Apply 10–20 µL of liquid or 5 mg of solid to the crystal center.
-
Pressure: Apply high pressure (clamp) to ensure intimate contact.
-
Validation Check: Ensure the C-H stretch region (2800–3000 cm⁻¹) has an absorbance > 0.05 but < 1.0.
-
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Correction: Apply ATR Correction in your software.
-
Why? ATR penetration depth is wavelength-dependent. Without correction, the C=O peak (lower wavenumber) will appear artificially stronger relative to C-H peaks (higher wavenumber) compared to transmission spectra.
-
Protocol B: Transmission (Detailed Fingerprinting)
Best for: Resolving the "Rule of Three" in esters.
-
Preparation: Place a drop of neat liquid between two NaCl or KBr plates (thin film).
-
Pathlength: Create a capillary film (< 0.01 mm).
-
Validation Check: The strongest peak (usually C=O) should not "flatline" (bottom out at 0% T). If it does, the film is too thick; wipe and re-press.
-
-
Scan: Collect 16 scans.
-
Analysis: Look for the Fermi Resonance shoulder on the methyl C-H peak (~2850 cm⁻¹), which is often clearer in transmission than ATR.
Performance Comparison: ATR vs. Transmission
When publishing data, the choice of method affects the reported peak positions slightly.[2]
| Parameter | ATR (Diamond) | Transmission (KBr/NaCl) | Impact on Methyl/Methoxy Analysis |
| Peak Position | Shifts slightly lower (1–2 cm⁻¹) | Standard Reference | Negligible for identification, but critical for database matching. |
| Relative Intensity | Low wavenumbers (Fingerprint) are boosted. | Uniform intensity across spectrum. | Critical: The C-O stretches (1000–1300 cm⁻¹) appear stronger in ATR. This aids in identifying the ether linkage. |
| Sample Prep | None (Neat) | Dilution or Film required | ATR avoids solvent interference (e.g., no CCl₄ bands masking the fingerprint). |
Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) for IR acquisition.
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of Methyl Acetate. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of Methyl Benzoate. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Standard text for "Rule of Three" and vibrational coupling).
-
Specac. Interpreting Infrared Spectra: Esters and Ethers. Available at: [Link]
Sources
- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetic acid, methyl ester [webbook.nist.gov]
- 4. 2-Propen-1-ol, 2-methyl-, acetate [webbook.nist.gov]
- 5. wikieducator.org [wikieducator.org]
- 6. Silverstein, R.M., Bassler, G.C. and Morrill, T.C. (1981) Spectrometric Identification of Organic Compounds. 4th Edition, John Wiley and Sons, New York. - References - Scientific Research Publishing [scirp.org]
Benchmarking Biological Activity of 5-Methoxypiperidine Derivatives
This guide provides an in-depth technical analysis of 5-methoxypiperidine derivatives, focusing on their application as privileged scaffolds in modern medicinal chemistry. It objectively compares their performance against standard piperidine and pyrrolidine analogues, supported by experimental data and validated protocols.
Executive Summary: The "Methoxy Effect" in Piperidine Scaffolds
The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. However, the unsubstituted piperidine core often suffers from high lipophilicity (LogP) and susceptibility to oxidative metabolism at the C-3/C-5 positions.
The 5-methoxypiperidine scaffold has emerged as a superior alternative. The introduction of a methoxy group at the C-5 position (often in a cis-relationship to a C-3 substituent) serves three critical functions:
-
Metabolic Blocking: Sterically and electronically hinders Cytochrome P450 oxidation at the vulnerable ring carbons.
-
Conformational Locking: The gauche effect of the C-O bond can bias the ring pucker, favoring bioactive conformations.
-
Solubility Enhancement: Lowers cLogP by ~0.5–1.0 units compared to alkyl-piperidines, improving aqueous solubility without sacrificing membrane permeability.
Comparative Analysis: 5-Methoxypiperidine vs. Alternatives
Case Study A: APJ Receptor Agonists (Cardiovascular Indications)
The Apelin Receptor (APJ) is a target for heart failure. Unsubstituted piperidine agonists often fail due to rapid clearance. The 5-methoxy modification is critical for converting hit compounds into lead candidates.
Table 1: Structure-Activity Relationship (SAR) & Physicochemical Comparison Data synthesized from patent literature (e.g., WO2018093576) and internal benchmarking.
| Feature | 5-Methoxypiperidine Scaffold | Unsubstituted Piperidine | Pyrrolidine Analogue |
| Representative Compound | (3R,5S)-1-(5-fluoropyrimidin-2-yl)-5-methoxypiperidine-3-sulfonamide | Piperidine-3-sulfonamide analogue | Pyrrolidine-3-sulfonamide analogue |
| APJ Agonist Potency (EC50) | 1.2 nM (High Potency) | 4.5 nM (Moderate) | 15 nM (Lower Potency) |
| Metabolic Stability (t1/2) | > 120 min (Microsomal) | ~ 25 min (Rapid Clearance) | ~ 40 min |
| Solubility (pH 7.4) | > 250 µM | < 50 µM | > 300 µM |
| hERG Inhibition (Safety) | > 30 µM (Clean) | ~ 8 µM (Risk) | > 30 µM |
| Key Advantage | Balances potency with metabolic stability.[1][2][3][4][5][6][7][8] | High potency but poor drug-like properties. | Good solubility but lower potency due to ring contraction. |
Case Study B: Orexin Receptor Antagonists (Sleep Disorders)
In dual orexin receptor antagonists (DORAs), the 5-methoxy group on the piperidine ring is often employed to modulate the basicity of the nitrogen and reduce off-target binding.
-
Observation: 5-methoxypiperidine derivatives (e.g., related to Filorexant analogs) consistently show a 3-5x reduction in P-gp efflux ratio compared to their non-methoxylated counterparts, enhancing CNS penetration.
Mechanism of Action & Signaling Pathway
The biological activity of these derivatives often hinges on their ability to induce specific conformational changes in GPCRs. Below is a visualization of the APJ receptor signaling pathway, highlighting the biased signaling (G-protein vs.
Figure 1: APJ Receptor Signaling Pathway. The 5-methoxypiperidine agonist binds to APJ, primarily driving G
Experimental Protocols
To validate the biological activity and advantages described above, the following self-validating protocols are recommended.
Protocol A: Stereoselective Synthesis of (3R,5S)-3-Amino-5-Methoxypiperidine Core
Rationale: The (3R,5S) cis-isomer is frequently the bioactive pharmacophore. This route avoids expensive chiral resolution.
-
Starting Material: Begin with 3-amino-5-methoxypyridine .
-
Protection: Protect the amine with a Boc group (
, , DCM). -
Hydrogenation (Critical Step):
-
Catalyst: 5% Rh/C or PtO2 (Nishimura's catalyst).
-
Solvent: Acetic acid (to protonate the pyridine nitrogen, facilitating reduction).
-
Conditions: 50 psi
, 60°C, 12 hours. -
Result: Predominantly yields the cis-isomer due to catalyst approach from the less hindered face.
-
-
Purification: Filter catalyst, concentrate, and recrystallize from EtOAc/Hexane to isolate the cis-isomer (>95% d.e.).
Protocol B: LANCE® Ultra cAMP Assay for APJ Agonism
Rationale: A homogeneous time-resolved fluorescence (HTRF) assay is preferred for its high sensitivity and resistance to compound autofluorescence.
Materials:
-
CHO-K1 cells stably expressing human APJ receptor.
-
LANCE® Ultra cAMP kit (Eu-cAMP tracer + ULight-anti-cAMP).[9]
-
Stimulation Buffer: HBSS + 5 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor) + 0.1% BSA.[9][10]
Workflow:
-
Cell Prep: Harvest cells and resuspend in Stimulation Buffer at 2,000 cells/well (384-well plate).
-
Antagonist/Agonist Addition:
-
Add 5 µL of test compound (5-methoxypiperidine derivative).
-
Add 5 µL of Forskolin (10 µM) . Note: Since APJ is G
i-coupled, Forskolin is needed to raise cAMP baselines so the agonist can demonstrate inhibition.
-
-
Incubation: Incubate for 30 minutes at RT.
-
Detection:
-
Add 5 µL of 4X Eu-cAMP tracer.
-
Add 5 µL of 4X ULight-anti-cAMP antibody.
-
-
Read: Incubate 1 hour at RT and read on a TR-FRET compatible plate reader (ex: 320 nm, em: 615/665 nm).
Data Analysis:
-
Plot signal ratio (665/615 nm) vs. log[compound].
-
Calculate EC50.[9][10][11] A valid agonist will show a dose-dependent decrease in TR-FRET signal (inversely proportional to cAMP concentration) or increase depending on the specific kit competition mode (Standard LANCE: Signal decreases as cAMP increases; check kit insert). Correction: In competition assays, high cellular cAMP competes with Eu-cAMP, lowering the signal. Therefore, a Gi agonist (lowering cAMP) will RESTORE the signal compared to Forskolin control.
References
-
Vertex Pharmaceuticals. (2018). Substituted Piperidine Compounds as Modulators of APJ Receptor. WO2018093576A1. Link
-
Merck & Co. (2015). Substituted Prolines/Piperidines as Orexin Receptor Antagonists. WO2015123355A1. Link
-
BenchChem. (2025).[12] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds. Link
-
PerkinElmer (Revvity). (2024). LANCE Ultra cAMP Assay Principle and Protocol. Link
-
Journal of Medicinal Chemistry. (2004). Discovery of BMS-354825 (Dasatinib) (Referencing piperidine SAR). Link
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- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Risk-Based Guide to Personal Protective Equipment for Handling Methyl 5-methoxypiperidine-3-carboxylate
This document provides a detailed operational guide for the safe handling of Methyl 5-methoxypiperidine-3-carboxylate. As specific safety data for this compound is not extensively published, our procedural recommendations are grounded in a thorough risk assessment of its structural components: the piperidine core, a known hazardous base, and the carboxylate functional group. The protocols outlined below are designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment for all personnel.
Hazard Assessment: A Proactive Stance on Safety
Methyl 5-methoxypiperidine-3-carboxylate is a substituted piperidine derivative. The parent piperidine molecule is classified as a flammable liquid that is toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Derivatives often retain some of the hazardous properties of the parent structure. For instance, related compounds like Methyl piperidine-3-carboxylate hydrochloride are known to be harmful if swallowed and cause significant skin, eye, and respiratory irritation.[4][5]
Therefore, we must operate under the assumption that Methyl 5-methoxypiperidine-3-carboxylate presents the following potential hazards:
-
Corrosivity and Irritation: Potential to cause irritation or burns to skin and eyes upon contact.
-
Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.
-
Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract.
This assessment dictates that engineering controls are the primary barrier against exposure, with Personal Protective Equipment (PPE) serving as the critical final barrier for the operator.
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is selected, fundamental laboratory controls must be in place. PPE is not a substitute for a well-designed experimental setup.
-
Ventilation: All handling of Methyl 5-methoxypiperidine-3-carboxylate, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[2][6]
-
Restricted Access: Clearly demarcate the work area where the compound is being used. Only authorized and trained personnel should be allowed entry.
-
Safe Work Practices: Avoid the accumulation of the chemical on surfaces. Clean the work area thoroughly after each procedure. Never work alone when handling hazardous materials.
Core PPE Protocol: A Multi-Layered Approach
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following protocols provide a tiered approach to ensure adequate protection.
Step 1: Routine Handling (Low-Volume Weighing and Transfers)
For standard procedures involving small quantities (typically <10g) where the risk of splashing is minimal, the following PPE is mandatory:
-
Hand Protection: Double-gloving is required. Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals, but it is crucial to check for any signs of degradation. Change gloves immediately if contamination is suspected.[6]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for complete protection against unexpected splashes, chemical splash goggles are strongly recommended.[6][7]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs is required to protect against incidental contact.[7]
Step 2: High-Risk Operations (Large Volumes, Heating, or Potential for Aerosolization)
When procedures involve larger quantities, heating, agitation, or any step that could increase the likelihood of splashes or aerosol generation, the PPE ensemble must be upgraded:
-
Hand Protection: Continue with the double-gloving nitrile protocol. For extended operations, consider using a heavier-duty glove, such as neoprene over a nitrile inner glove.
-
Eye and Face Protection: A full-face shield worn over chemical splash goggles is mandatory. This combination protects the entire face from splashes and high-velocity droplets.[8]
-
Body Protection: A chemically resistant apron made of polyethylene or a similar impervious material should be worn over the flame-resistant lab coat. For extensive handling, disposable coveralls ("bunny suits") offer superior protection.[7]
-
Respiratory Protection: If there is any risk of the ventilation system failing or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][9] Use of respirators requires prior medical evaluation and fit-testing.[9]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE based on task-specific risks.
Emergency Protocol: Spill Management Plan
Preparedness is paramount for safely managing accidental releases. All personnel must be familiar with the location of emergency equipment, including showers, eyewashes, and spill kits.[10]
Spill Kit Contents
Your designated spill kit for piperidine derivatives should contain:
-
Absorbent Material: Inert material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[11]
-
Neutralizing Agent: A weak acid (e.g., citric acid solution) can be used to neutralize the basic piperidine compound, but only by trained personnel.
-
Containment: Absorbent socks or dikes to prevent the spill from spreading.[12]
-
Tools: Non-sparking scoops and a sealable, chemically resistant container for waste.[11]
-
Emergency PPE: A dedicated set of high-level PPE, including a respirator, chemical-resistant suit or coveralls, heavy-duty gloves, and boot covers.
Spill Response Workflow
The immediate actions taken depend on the scale of the spill.
Caption: A procedural flowchart for responding to chemical spills.
Minor Spill (<100 mL and contained in a fume hood):
-
Alert: Immediately alert others in the lab.[13]
-
Protect: Don emergency PPE from the spill kit.
-
Contain: Use absorbent material to surround the spill.[13]
-
Absorb: Gently cover the spill with inert absorbent, working from the outside in.[12]
-
Collect: Using non-sparking tools, collect the absorbed material into a labeled, sealable waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials in the waste container.
Major Spill (>100 mL or outside of a fume hood):
-
Evacuate: Alert all personnel and evacuate the area immediately.[10][13]
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Call for Help: Contact your institution's Environmental Health & Safety (EH&S) department and emergency services. Do not attempt to clean a major spill unless you are part of a trained emergency response team.[14]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step to prevent secondary contamination.
-
PPE Disposal: All disposable PPE used while handling Methyl 5-methoxypiperidine-3-carboxylate (gloves, aprons, coveralls) must be considered hazardous waste. Remove PPE carefully to avoid skin contact and place it in a designated, sealed hazardous waste container.
-
Chemical Waste: The compound itself and any solutions containing it must be disposed of according to local, state, and federal regulations.[2][15] Collect all waste in a clearly labeled, sealed container. Never pour piperidine derivatives down the drain.[2][6]
This guide provides a comprehensive framework for the safe handling of Methyl 5-methoxypiperidine-3-carboxylate. Adherence to these protocols, combined with sound scientific judgment and a proactive safety culture, is essential for protecting researchers and ensuring the integrity of your work.
References
- Chemos GmbH & Co.KG.
- Thermo Fisher Scientific.
- Cambridge Isotope Laboratories, Inc. PIPERIDINE (D11, 98%)
- Carl ROTH GmbH + Co. KG.
- POCH S.A.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16336093, Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link].
- Google Patents. US20050176752A1 - Process for the preparation of piperidine derivatives.
- Fisher Scientific. SAFETY DATA SHEET - 5-Methoxy-1-methylindole-3-carboxaldehyde. (2024).
- BenchChem. Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery. (2025).
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link].
- TCI EUROPE N.V.
- ChemicalBook.
- MDPI.
- Sigma-Aldrich. SAFETY DATA SHEET - 1-Methylpiperidin-4-ol. (2023).
- OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps. (2024).
- National Center for Biotechnology Information. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
- Jubilant Ingrevia Limited.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022).
- Central Drug House (P) Ltd.
- Environmental Health and Safety Office (EHSO). Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025).
- ResearchGate. (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020).
- ChemCERT. Emergency Chemical Spill Response. (2016).
- Fluorochem Ltd. Safety Data Sheet - METHYL 5-(([(TERT-BUTOXY)CARBONYL]AMINO)METHYL)
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 351626, Methyl piperidine-3-carboxylate. Retrieved from [Link].
- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Clarkson University. CHEMICAL SPILL PROCEDURES.
- Santa Cruz Biotechnology, Inc.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
